N-Boc-3-bromobenzyl-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGYZRUUXFPAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of N-Boc-N-(3-bromobenzyl)glycine
Topic: Synthesis of N-Boc-N-(3-bromobenzyl)glycine Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary & Strategic Rationale
N-Boc-N-(3-bromobenzyl)glycine is a critical "peptoid" (N-substituted glycine) monomer. Unlike standard amino acids where side chains project from the
This specific monomer is highly valued in drug discovery for two reasons:
-
The 3-Bromo Handle: It serves as a versatile orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold after peptide/peptoid assembly.
-
Backbone Modification: N-substitution eliminates the N-H hydrogen bond donor, altering solubility and proteolytic stability, a key strategy in peptidomimetic design.
This guide details the Reductive Amination Pathway , selected over direct alkylation for its superior control over mono-alkylation and higher purity profiles.
Critical Retrosynthesis & Pathway Selection
To synthesize N-Boc-N-(3-bromobenzyl)glycine (Target 4 ), we must avoid the common pitfall of "over-alkylation" (formation of quaternary ammonium salts) that plagues direct alkylation of amines with alkyl halides.
The Pathway: Reductive Amination Strategy
We utilize a stepwise approach starting from Glycine Methyl Ester.
-
Step 1: Reductive Alkylation. Reaction of glycine methyl ester (1 ) with 3-bromobenzaldehyde (2 ) using Sodium Triacetoxyborohydride (STAB).
-
Why: STAB is milder than NaBH
CN and does not generate toxic cyanide byproducts. It selectively reduces the imine intermediate without reducing the aldehyde starting material.[1]
-
-
Step 2: Boc Protection. Protection of the resulting secondary amine with Di-tert-butyl dicarbonate (Boc
O). -
Step 3: Saponification. Mild hydrolysis of the methyl ester to yield the free acid.
Pathway Visualization (DOT)
Figure 1: Stepwise synthesis pathway from commercially available precursors to the final N-protected amino acid building block.
Detailed Experimental Protocol
Phase 1: Reductive Amination (Formation of Secondary Amine)
Objective: Mono-alkylation of glycine methyl ester.
Reaction:
Reagents:
-
Glycine methyl ester hydrochloride (1.0 equiv)
-
3-Bromobenzaldehyde (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
Procedure:
-
Free Basing: In a round-bottom flask, suspend Glycine methyl ester HCl in DCM. Add TEA dropwise at 0°C to neutralize the salt. Stir for 15 minutes.
-
Imine Formation: Add 3-Bromobenzaldehyde to the mixture. Add catalytic AcOH (promotes imine formation). Stir at Room Temperature (RT) for 1–2 hours. Note: Use of molecular sieves (4Å) can drive equilibrium but is often unnecessary with STAB.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. The reaction is slightly exothermic.
-
Completion: Allow to warm to RT and stir overnight (12–16h). Monitor by TLC (EtOAc/Hexane). The aldehyde spot should disappear.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate.[2] -
Purification: Flash column chromatography is usually required to remove any unreacted aldehyde or traces of dialkylated byproduct.
Why this works: STAB is sterically bulky and electron-deficient, making it less reactive toward aldehydes/ketones but highly reactive toward the more basic iminium ion formed in situ [1, 2].
Phase 2: Boc Protection
Objective: Protect the secondary amine to prevent side reactions during peptide coupling.
Reaction:
Reagents:
-
Secondary Amine (from Phase 1) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv)[3] -
TEA or DIPEA (1.5 equiv)
-
DCM or THF[3]
Procedure:
-
Dissolve the crude secondary amine in DCM.
-
Add TEA.
-
Add Boc
O (dissolved in a small amount of DCM) dropwise. -
Stir at RT for 4–6 hours. Evolution of CO
gas may be observed. -
Workup: Wash with 1N HCl (to remove excess TEA/amine), then saturated NaHCO
, then brine. -
Data Check: NMR will likely show rotamers (split peaks) due to the restricted rotation of the N-Boc-N-Benzyl tertiary amide bond. This is normal and not an impurity.
Phase 3: Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid for coupling.
Reaction:
Reagents:
-
N-Boc-Ester (from Phase 2)
-
Lithium Hydroxide (LiOH
H O) (2.0 equiv) -
Solvent: THF/Water (3:1 ratio) or MeOH/Water
Procedure:
-
Dissolve the ester in THF/Water. Cool to 0°C.
-
Add LiOH. Stir at 0°C for 1 hour, then RT for 2–4 hours.
-
Critical Step (Acidification): Evaporate THF under reduced pressure. The remaining aqueous layer is basic. Wash this aqueous layer with Et
O to remove non-polar impurities (unreacted ester/Boc O). -
Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product should precipitate as a white solid or oil.
-
Extract the acidic aqueous layer with EtOAc (3x). Dry (Na
SO ) and concentrate. -
Result: The product is usually pure enough for use without chromatography.
Analytical Data & Quality Control
When characterizing N-Boc-N-(3-bromobenzyl)glycine , expect complex NMR spectra due to rotamers.
| Analytical Method | Expected Observation | Note |
| 1H NMR (CDCl3) | Boc Group: Two singlets (ratio ~2:1 or 3:1) around 1.45 ppm. Benzyl CH2: Two singlets or broad multiplets around 4.4–4.6 ppm. Glycine CH2: Split signals around 3.8–4.0 ppm. | Do not mistake split peaks for impurities. Heating the NMR tube (to 50°C) often coalesces these peaks [3]. |
| LC-MS | Mass: [M+Na]+ or [M-Boc+H]+. | The Boc group is labile; the parent ion [M+H]+ is often weak; look for the fragment minus the t-butyl group. |
| TLC | Staining: Ninhydrin (weak/negative for N-protected), UV (strong due to Benzyl). | Product will streak slightly on silica due to the carboxylic acid. |
Troubleshooting & Optimization Logic
Issue: Over-Alkylation (Dialkylation)
If you observe significant formation of the tertiary amine during Phase 1 (before Boc protection):
-
Cause: The secondary amine product is more nucleophilic than the starting primary amine.
-
Fix: Ensure excess Glycine Methyl Ester (1.5 to 2.0 equiv) relative to the aldehyde. This statistically favors mono-alkylation. The excess glycine ester is easily washed away during aqueous workup.
Issue: Poor Solubility of Free Acid
If the final product is an oil that refuses to crystallize:
-
Fix: Triturate with cold Hexanes or Pentane. If it remains an oil, it is acceptable to use it as a foam for coupling reactions, provided the LCMS purity is high.
Workflow Logic Diagram (Graphviz)
Figure 2: Decision matrix for quality control during synthesis.
References
-
BenchChem. Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Retrieved from (General protocols for Boc-Glycine derivatives).
-
Master Organic Chemistry. Reductive Amination: The Best Way to Make Secondary Amines. Retrieved from (Mechanistic grounding for NaBH(OAc)3 selection).
-
Zuckermann, R. N., et al. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids).[4] Journal of the American Chemical Society.[5] (Foundational text on N-substituted glycine characterization and rotamers). See related review: .
-
MDPI. Synthesis of Arylglycines and Peptoid Building Blocks. Retrieved from (Specifics on N-alkylation vs Reductive Amination for peptoid monomers).
Sources
"N-Boc-3-bromobenzyl-glycine" safety and handling precautions
N-Boc-3-bromobenzyl-glycine: Comprehensive Safety, Handling, and Application Guide for Peptoid Synthesis and Cross-Coupling
Executive Summary
N-Boc-3-bromobenzyl-glycine (CAS: 2138531-08-3) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in advanced drug development and peptidomimetic research[1]. By substituting the amide nitrogen with a 3-bromobenzyl group, this building block eliminates native backbone hydrogen bonding, thereby conferring exceptional proteolytic stability and enhanced membrane permeability to the resulting oligomers (peptoids)[2]. Furthermore, the 3-bromo substituent serves as a robust electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions[3]. This whitepaper outlines the physicochemical properties, safety architecture, and self-validating experimental workflows required to handle and utilize this compound effectively.
Physicochemical Profiling & Safety Architecture
As a brominated, Boc-protected aromatic amino acid, N-Boc-3-bromobenzyl-glycine requires stringent environmental controls to maintain its structural integrity and ensure operator safety. The tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile, while the bromobenzyl moiety is sensitive to intense UV radiation and strong oxidizing agents.
Table 1: Physicochemical and Safety Parameters
| Parameter | Specification / Detail |
| Chemical Name | N-(3-Bromobenzyl)-N-(tert-butoxycarbonyl)glycine |
| CAS Registry Number | 2138531-08-3[1] |
| Molecular Formula | C14H18BrNO4[1] |
| Molecular Weight | 344.20 g/mol [1] |
| Physical State | Solid (White to off-white powder) |
| Solubility | DMF, DCM, DMSO, Methanol (Insoluble in water) |
| Storage Conditions | 2–8 °C, sealed under inert gas (Argon/Nitrogen) |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant[4] |
| Decomposition Products | HBr, NOx, CO, CO2 (under thermal stress)[4] |
Causality in Handling & Storage
-
Inert Atmosphere Storage (Argon/Nitrogen): Atmospheric moisture can lead to slow hydrolysis, while oxygen can induce radical-mediated degradation of the benzylic position. Storing at 2–8 °C under Argon suppresses these thermodynamic degradation pathways.
-
Thermal & Acidic Sensitivity: Exposure to temperatures above 60 °C or ambient acidic vapors will trigger premature Boc deprotection. In the event of a fire or extreme thermal decomposition, the compound releases highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[4]. All handling must be conducted within a certified chemical fume hood using nitrile gloves and splash goggles.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the methodologies to prevent downstream failures.
Protocol 1: Solid-Phase Peptoid Incorporation (SPPS)
Coupling N-alkylated amino acids presents a significant thermodynamic hurdle due to the severe steric hindrance around the secondary amine[5].
Methodology & Causality:
-
Resin Swelling: Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Solvates the polystyrene matrix, expanding the pore structure to maximize the accessibility of reactive amine sites.
-
Activation & Coupling: Dissolve 3.0 equivalents of N-Boc-3-bromobenzyl-glycine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Add to the resin and agitate for 2 hours. Causality: Standard carbodiimides (DIC) often fail here. HATU generates a highly reactive HOAt ester capable of overcoming the steric bulk of the N-benzyl substitution. DIPEA acts as a non-nucleophilic base to drive the activation without capping the resin.
-
Validation (The Chloranil Test): Wash the resin with DMF and DCM. Perform a Chloranil test. Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically reacts with uncoupled secondary amines to form a blue/green dialkylaminovinyl derivative. A colorless/yellow bead indicates a successful, complete coupling.
-
Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group, preparing the chain for the next cycle.
Caption: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for N-Boc-3-bromobenzyl-glycine.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
The 3-bromobenzyl group allows for the introduction of diverse aryl or vinyl groups via palladium catalysis, enabling the rapid generation of structure-activity relationship (SAR) libraries[6].
Methodology & Causality:
-
Preparation: In a microwave-safe vial, combine the cleaved 3-bromobenzyl-peptoid (1.0 eq), an aryl boronic acid (2.0 eq), and K2CO3 (3.0 eq) in a degassed 4:1 mixture of 1,4-Dioxane and water.
-
Catalyst Addition: Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under a stream of Argon. Causality: Degassing and Argon are critical because Pd(0) complexes are rapidly oxidized to inactive Pd(II) species by atmospheric oxygen.
-
Microwave Irradiation: Heat the reaction to 80 °C for 30 minutes using a laboratory microwave synthesizer. Causality: The oxidative addition of Pd(0) into the C-Br bond requires significant activation energy. Microwave dielectric heating provides rapid, uniform energy transfer, accelerating the cross-coupling before the peptoid backbone can undergo epimerization or thermal degradation[7].
-
Validation (Isotopic LC-MS Profiling): Analyze the crude mixture via LC-MS. Causality: Bromine possesses two stable isotopes (79Br and 81Br) in a ~1:1 ratio. The starting material will exhibit a distinct M and M+2 doublet of equal intensity. The complete disappearance of this doublet, replaced by the expected arylated mass, provides absolute validation of reaction success.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the 3-bromobenzyl moiety.
References
-
[1] PubChemLite. 2138531-08-3 (C14H18BrNO4) Structural and Predicted Collision Cross Section Data.[Link]
-
[5] Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[Link]
-
[2] Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules.[Link]
-
[7] MDPI Catalysts. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.[Link]
-
[3] PMC / NIH. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.[Link]
-
[6] Taylor & Francis. (2026). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. [Link]
Sources
- 1. PubChemLite - 2138531-08-3 (C14H18BrNO4) [pubchemlite.lcsb.uni.lu]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. A Review on the Synthesis of Polypeptoids [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi-res.com [mdpi-res.com]
"N-Boc-3-bromobenzyl-glycine" and its role as an amino acid derivative
Executive Summary
N-Boc-3-bromobenzyl-glycine is a specialized amino acid derivative primarily utilized as a building block in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the
This structural distinction confers protease resistance and enhanced membrane permeability to the resulting oligomers. Crucially, the aryl bromide functionality serves as a "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate libraries of bioactive compounds from a single precursor.
Chemical Identity & Structural Analysis
To ensure experimental precision, it is critical to distinguish this peptoid monomer from its phenylalanine analog.
| Feature | N-Boc-3-bromobenzyl-glycine (Peptoid Unit) | N-Boc-3-bromo-phenylalanine (Amino Acid) |
| Side Chain Position | Nitrogen (N) | Alpha-Carbon ( |
| Backbone | Achiral Glycine | Chiral ( |
| Secondary Structure | Lacks hydrogen bond donor (Amide N is substituted) | Standard peptide bonds (H-bond donor available) |
| Primary Utility | Peptidomimetics, Foldamers | Peptide Synthesis, Stapling |
Physicochemical Profile[1][2][3]
-
IUPAC Name:
-(tert-Butoxycarbonyl)-N-(3-bromobenzyl)glycine -
Molecular Formula:
-
Molecular Weight: ~344.20 g/mol
-
Solubility: Soluble in DCM, DMF, DMSO; sparingly soluble in water.
-
Stability: Stable under standard storage conditions (
). The Boc group is acid-labile (removed by TFA/HCl).
Synthesis of the Monomer
The synthesis of N-Boc-3-bromobenzyl-glycine is typically achieved via a three-step solution-phase protocol. Unlike solid-phase sub-monomer methods, preparing the N-Boc protected monomer allows for its purification and characterization prior to oligomer assembly, ensuring higher purity in critical applications.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis of N-Boc-3-bromobenzyl-glycine via reductive amination and protection.
Detailed Protocol
-
Reductive Amination:
-
Dissolve Glycine ethyl ester hydrochloride (1.0 equiv) and 3-Bromobenzaldehyde (1.0 equiv) in DCM.
-
Add TEA (1.0 equiv) to free the amine. Stir for 30 min.
-
Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Mechanism:[1][2][3] Formation of the imine followed by selective reduction to the secondary amine.
-
-
Boc Protection:
-
To the crude secondary amine solution, add Di-tert-butyl dicarbonate (
, 1.2 equiv) and TEA (2.0 equiv). -
Stir at RT for 4-12 hours. The Boc group protects the secondary amine, preventing over-alkylation and facilitating purification.
-
-
Saponification:
-
Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 equiv).
-
Acidify carefully with 1M HCl to pH 3 to precipitate the free acid product.
-
Applications in Drug Discovery
Peptidomimetic Library Construction
Peptoids lack the hydrogen bond donor of the amide backbone, leading to high conformational flexibility. The incorporation of bulky side chains, such as the 3-bromobenzyl group, restricts this flexibility via steric hindrance, inducing stable helical secondary structures (peptoid helices).
-
Protease Stability: The N-substituted backbone is unrecognizable to most proteases (trypsin, chymotrypsin).
-
Cell Permeability: The lack of backbone H-bond donors improves lipophilicity and membrane transit.
Late-Stage Functionalization (The "Bromine Handle")
The 3-bromo substituent is orthogonal to standard peptide synthesis conditions. It remains inert during Fmoc or Boc deprotection cycles but can be activated later using Palladium catalysis. This allows for Diversity-Oriented Synthesis (DOS) .
Workflow:
-
Incorporate N-Boc-3-bromobenzyl-glycine into the oligomer sequence.
-
Perform Suzuki-Miyaura Cross-Coupling (on-resin or in solution) to replace the Bromine with various aryl/heteroaryl groups.
Suzuki Coupling Protocol (On-Resin)
| Component | Condition/Reagent | Notes |
| Catalyst | SPhos is preferred for sterically hindered aryl bromides. | |
| Base | Aqueous base is essential for the transmetallation step. | |
| Solvent | DME/Water or DMF/Water | Degassing is critical to prevent catalyst oxidation. |
| Temperature | Microwave irradiation accelerates the reaction (15-30 mins). |
Functionalization Logic (Graphviz Visualization)
Figure 2: Diversity-oriented synthesis workflow using the bromine handle for library generation.
Safety & Handling
-
Hazards: The compound is an organic acid and may be irritating to eyes and skin. The 3-bromobenzyl moiety is potentially toxic if released; handle in a fume hood.
-
Storage: Store at
under inert gas (Argon/Nitrogen) to prevent moisture absorption. -
Disposal: Dispose of as halogenated organic waste.
References
-
ChemSrc. (2022).[4] N-Boc-3-bromobenzyl-glycine Product Entry and CAS Data. Retrieved from [Link]
-
MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Mechanism and Applications. Retrieved from [Link]
Sources
- 1. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 2. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-amino-9-(β-D-ribofuranosyl)purine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Strategic Incorporation of N-Boc-3-Bromophenylalanine in Peptide Drug Discovery
[label="Transmetalation",
Finalizing the Whitepaper
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Evaluating Halide Reactivity
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Optimizing the Synthesis
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Refining the Experimental Details
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Introduction & Nomenclature Clarification
In the rapidly expanding landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a foundational strategy for overcoming proteolytic susceptibility and exploring novel chemical space. N-Boc-3-bromobenzyl-glycine , structurally synonymous with N-Boc-3-bromophenylalanine (Boc-3-Br-Phe-OH), represents a highly versatile building block [1.5]. While the "benzyl-glycine" nomenclature highlights its alpha-substituted glycine backbone, its identity as a meta-brominated phenylalanine derivative is the most relevant framework for its application.
As a Senior Application Scientist, I frequently utilize this specific monomer not just as a structural spacer, but as a bio-orthogonal chemical handle. This whitepaper details the mechanistic rationale, synthetic methodologies, and late-stage functionalization (LSF) protocols for utilizing N-Boc-3-bromophenylalanine to engineer advanced peptide modalities.
Mechanistic Rationale: Why the Meta-Bromo Handle?
The selection of a meta-bromo aryl handle over natural residues or para-substituted analogs is driven by two critical field-proven insights:
-
Vectorial Pharmacophore Projection: The meta-substitution projects subsequent cross-coupled moieties at a ~120° angle relative to the primary phenyl ring axis. In structure-activity relationship (SAR) campaigns targeting protein-protein interactions (PPIs), this angled trajectory often accesses cryptic hydrophobic sub-pockets that linear para-substitutions completely miss.
-
Bio-Orthogonal Reactivity: The aryl bromide is completely inert to the standard acidic and basic conditions of Solid-Phase Peptide Synthesis (SPPS). However, it serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)[1].
Quantitative Analysis: Aryl Halide Reactivity in Peptide LSF
When designing a cross-coupling strategy, the choice of the halogen dictates the catalytic system. While aryl iodides offer faster oxidative addition, aryl bromides like 3-Br-Phe provide a superior balance of commercial availability, cost-efficiency, and stability while still delivering high cross-coupling yields. Table 1 summarizes the empirical trade-offs encountered in peptide LSF.
Table 1: Comparative Profile of Aryl Halides in Peptide Cross-Coupling
| Halide Leaving Group | Oxidative Addition Rate | Commercial Availability | Cost Efficiency | Typical On-Resin Yield | Ligand Requirement |
| Aryl Iodide (-I) | Very High | Moderate | Low | 80 - 95% | Standard (e.g., PPh3) |
| Aryl Bromide (-Br) | High | Very High | High | 65 - 85% | Standard / Buchwald |
| Aryl Chloride (-Cl) | Low | High | Very High | < 30% | Specialized (e.g., SPhos) |
Data synthesized from Negishi and Suzuki cross-coupling optimization studies on unnatural amino acids[1].
Experimental Workflows & Self-Validating Protocols
To successfully utilize N-Boc-3-bromophenylalanine, the synthesis must be approached as a two-phase operation: SPPS incorporation followed by on-resin metal catalysis.
Fig 1: Two-phase workflow for SPPS incorporation and Late-Stage Functionalization.
Protocol A: N-Terminal Incorporation via SPPS
Causality Note: Using the Boc-protected derivative is highly strategic when the 3-bromophenylalanine is the N-terminal residue in an Fmoc-SPPS synthesis. The Boc group provides robust N-terminal protection during the harsh conditions of on-resin metal catalysis and is seamlessly removed during the final global TFA cleavage, eliminating the need for an extra deprotection step.
-
Resin Preparation: Swell 0.1 mmol of peptide-bound resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) for 20 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed (20% piperidine in DMF, 2 x 10 min).
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of N-Boc-3-bromophenylalanine and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.
-
Base Addition: Add 0.6 mmol (6.0 eq) of N,N-diisopropylethylamine (DIPEA) to the amino acid solution. Mechanistic insight: The slight deficit of HATU prevents capping of the resin by unreacted uronium species, while the excess base ensures rapid formation of the highly reactive O-At ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive, repeat steps 2-4.
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
Causality Note: Performing the Suzuki coupling on-resin[2] circumvents the severe solubility bottlenecks often encountered with fully deprotected, highly hydrophobic modified peptides. It also simplifies purification, as excess boronic acid and catalyst are simply washed away.
-
Degassing (Critical Step): Suspend the resin (0.1 mmol) in 2 mL of a DMF/H2O (9:1 v/v) solvent mixture. Sparge the suspension with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
-
Reagent Addition: Under a continuous Argon blanket, add 1.0 mmol (10 eq) of the desired aryl boronic acid, 2.0 mmol (20 eq) of K2CO3, and 0.02 mmol (0.2 eq) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Reaction: Seal the vessel and heat to 85°C for 12 hours under gentle agitation. (Alternatively, microwave irradiation at 100°C for 30 minutes can be utilized for accelerated kinetics).
-
Washing & Metal Scavenging: Wash the resin sequentially with DMF, H2O, DMF, and DCM. To remove residual palladium trapped in the peptide matrix, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 min).
-
Cleavage: Treat the resin with a TFA/TIS/H2O (95:2.5:2.5) scavenger cocktail for 2 hours. This step simultaneously removes the N-terminal Boc group and cleaves the functionalized peptide from the solid support.
-
Precipitation & LC-MS Validation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude cross-coupled peptide. Centrifuge, decant, and analyze the pellet via LC-MS to confirm the mass shift corresponding to the successful cross-coupling (-Br +Aryl) prior to preparative RP-HPLC.
Fig 2: Catalytic cycle of Palladium-mediated cross-coupling on the aryl bromide handle.
Future Perspectives: Ribosomal Incorporation
While N-Boc-3-bromophenylalanine is tailored specifically for chemical synthesis, the unprotected 3-bromophenylalanine can be utilized in Genetic Code Expansion (GCE). Engineered aminoacyl-tRNA synthetases (e.g., derived from Methanocaldococcus jannaschii) have been evolved to recognize the meta-bromo moiety, allowing the site-specific incorporation of this bio-orthogonal handle directly into recombinant proteins in living cells[3]. This bridges the gap between synthetic peptide chemistry and biologics development, enabling late-stage protein stapling, macrocyclization, or fluorophore conjugation on a macromolecular scale.
References
-
[2] Title: WO2005014534A1 - Aryl and heteroaryl compounds, compositions, and methods of use Source: Google Patents URL:
-
[1] Title: Negishi cross-couplings in the synthesis of amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
[3] Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 2. WO2005014534A1 - Aryl and heteroaryl compounds, compositions, and methods of use - Google Patents [patents.google.com]
- 3. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-3-bromobenzyl-glycine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Versatile Building Block for Peptide Innovation
In the landscape of modern peptide science, the introduction of unnatural amino acids (UAAs) is a cornerstone of therapeutic and diagnostic development. These custom-designed building blocks offer a gateway to peptides with enhanced stability, novel structural motifs, and tailored functionalities.[1] N-Boc-3-bromobenzyl-glycine emerges as a particularly strategic UAA for solid-phase peptide synthesis (SPPS). This molecule synergistically combines two key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amino function, a mainstay in orthogonal peptide synthesis strategies, and a 3-bromobenzyl substituent on the glycine nitrogen.[2]
The true power of this UAA lies in the latent reactivity of the aryl bromide. While chemically inert during the standard cycles of Boc-SPPS, the bromine atom serves as a versatile handle for post-synthetic modifications.[3] This enables the site-specific introduction of a diverse array of chemical moieties through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[4][5][6] Consequently, researchers can generate libraries of complex peptides from a single, resin-bound precursor, profoundly expanding the chemical space accessible for drug discovery and chemical biology.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, incorporation, and post-synthetic modification of peptides containing N-Boc-3-bromobenzyl-glycine.
Synthesis of N-Boc-3-bromobenzyl-glycine
The synthesis of N-Boc-3-bromobenzyl-glycine is a straightforward process that can be accomplished in a standard laboratory setting. The following protocol is a representative method.
Proposed Synthetic Scheme
Caption: Proposed synthetic route for N-Boc-3-bromobenzyl-glycine.
Experimental Protocol: Synthesis of N-Boc-3-bromobenzyl-glycine
-
N-Alkylation of Glycine Ethyl Ester:
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in N,N-dimethylformamide (DMF), add diisopropylethylamine (DIEA) (2.2 equivalents) and stir for 10 minutes at room temperature.
-
Add 3-bromobenzyl bromide (1.05 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-bromobenzyl)-glycine ethyl ester, which can be purified by column chromatography.
-
-
Boc-Protection:
-
Dissolve the N-(3-bromobenzyl)-glycine ethyl ester (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain N-Boc-N-(3-bromobenzyl)-glycine ethyl ester.
-
-
Saponification:
-
Dissolve the N-Boc-N-(3-bromobenzyl)-glycine ethyl ester in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N-Boc-3-bromobenzyl-glycine, as a solid.
-
Solid-Phase Peptide Synthesis (SPPS) with N-Boc-3-bromobenzyl-glycine
The incorporation of N-Boc-3-bromobenzyl-glycine into a peptide sequence follows the general principles of Boc-SPPS.[7] However, due to the steric hindrance of the N-benzyl group, optimization of coupling conditions may be necessary.
SPPS Workflow Diagram
Caption: General workflow for incorporating N-Boc-3-bromobenzyl-glycine in Boc-SPPS.
Detailed SPPS Protocol
-
Resin Selection and Preparation:
-
Choose a suitable resin for Boc-SPPS, such as Merrifield or PAM resin for C-terminal carboxylic acids, or MBHA resin for C-terminal amides.[8]
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with DMF.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[7]
-
Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF or DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[7]
-
Wash the resin with DMF to remove excess base.
-
-
Coupling of N-Boc-3-bromobenzyl-glycine:
-
Pre-activation: In a separate vessel, dissolve N-Boc-3-bromobenzyl-glycine (3-4 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-4 equivalents), and HOBt or HOAt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. For N-substituted glycines, a different test like the chloranil test may be necessary. If the coupling is incomplete, a second coupling step (double coupling) is recommended.[9]
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Coupling Reagent Recommendations
Due to the steric hindrance of the N-benzyl group, the choice of coupling reagent is critical for achieving high coupling efficiency.
| Coupling Reagent | Class | Key Features & Recommendations |
| HBTU/TBTU | Uronium/Aminium Salt | Standard and cost-effective. Good starting point for optimization. |
| HATU | Uronium/Aminium Salt | More reactive than HBTU, often used for sterically hindered couplings.[2] Highly recommended for N-Boc-3-bromobenzyl-glycine. |
| COMU | Uronium/Aminium Salt | High coupling efficiency, comparable to HATU, with improved safety profile.[2] |
| DCC/DIC | Carbodiimide | Often used with additives like HOBt or HOAt to reduce racemization and improve efficiency. |
| PyBOP/PyAOP | Phosphonium Salt | Highly effective for difficult couplings, including N-methylated amino acids. |
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove any remaining side-chain protecting groups. The 3-bromobenzyl group is stable to standard TFA cleavage conditions.
Cleavage Protocol
-
Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.[9]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Common Cleavage Cocktails
The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions with sensitive amino acids.[12][13]
| Reagent Cocktail | Composition (TFA/Scavenger/Water) | Use Case |
| Reagent K | 82.5 / 5 / 5 / 5 / 2.5 (TFA/Phenol/Water/Thioanisole/EDT) | General purpose, good for peptides containing Arg, Cys, Met, Trp. |
| Reagent B | 88 / 5 / 5 / 2 (TFA/Phenol/Water/TIS) | "Odorless" alternative, effective for Trp and Arg.[10] |
| 95% TFA | 95 / 2.5 / 2.5 (TFA/Water/TIS) | For peptides without sensitive residues like Cys, Met, or Trp. |
Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling
The 3-bromobenzyl group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[14] These reactions can be performed either on the resin-bound peptide or after cleavage and purification.
Post-Synthetic Modification Workflow
Caption: Schematic of a Suzuki cross-coupling reaction on a peptide containing 3-bromobenzyl-glycine.
Representative Protocol: On-Resin Suzuki Coupling
-
Resin Preparation: Swell the peptide-resin containing the 3-bromobenzyl-glycine residue in DMF.
-
Reaction Setup:
-
In a reaction vessel, add the swollen resin, the desired boronic acid (5-10 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.2 equivalents), and an aqueous solution of a base like sodium carbonate (2M, 10 equivalents).
-
Use a degassed solvent mixture, such as DMF/water.
-
-
Reaction: Heat the mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Washing: After the reaction, wash the resin extensively with water, DMF, and DCM to remove the catalyst and excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using the appropriate cleavage cocktail as described previously, followed by purification.
Characterization of the Final Peptide
The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly employed.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF are used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the modified amino acid and any subsequent modifications.
Troubleshooting Common SPPS Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of N-Boc-3-bromobenzyl-glycine. | Use a more potent coupling reagent (e.g., HATU, COMU). Perform a double coupling. Increase reaction time. |
| Deletion Sequences | Incomplete coupling or deprotection. | Implement a capping step with acetic anhydride after each coupling. Ensure complete deprotection and neutralization. |
| Diketopiperazine (DKP) Formation | If the modified glycine is at position 2 of the peptide. | Use a 2-chlorotrityl (2-CTC) resin. Couple the third amino acid immediately after deprotection of the second.[9] |
| Peptide Aggregation | Formation of secondary structures on the resin. | Incorporate backbone-modifying groups like Fmoc-(Dmb)Gly-OH at strategic points in the sequence. Use microwave-assisted SPPS.[9] |
References
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
- Peptides. Cleavage Cocktails; Reagent B.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
- Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.
- Sigma-Aldrich.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Terrey, M. J.
- MilliporeSigma. Fmoc Resin Cleavage and Deprotection.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- AAPPTec. Guide to Solid Phase Peptide Synthesis.
- Verhelst, S. H. L., & Bogyo, M. (2005). A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. Organic Letters, 7(25), 5650–5653.
- PrepChem.com. Synthesis of Boc-Gly.
- De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Ganesan, A. (2025). Solid Phase Peptide Synthesis.
- Kallman, M. J., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(10), 1967-2001.
- Reddy, K. L. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14, 32801-32808.
- AAPPTec.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- University of Calgary. Ch27 : Peptide synthesis.
- Kumar, S., et al. (2025). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
- GenScript.
- BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429.
- CN104276964A. (2015). Preparation method of Boc-glycine.
- WO2010117725A2. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- GenScript. (2024).
- ResearchGate. (2019). A) Modification of glycine derivatives for introduction of side chains....
- National Science Foundation Public Access Repository. (2019).
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- National Institutes of Health. (2011). Introduction to Peptide Synthesis.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
- 1. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 5. jocpr.com [jocpr.com]
- 6. nobelprize.org [nobelprize.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. renyi.hu [renyi.hu]
- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Coupling and Macrocyclization Protocols for N-Boc-3-bromobenzyl-glycine in Peptidomimetic Synthesis
Executive Summary
In modern drug development, the synthesis of conformationally restricted macrocyclic peptides is a critical strategy for targeting challenging protein-protein interactions and developing species-selective therapeutics. N-Boc-3-bromobenzyl-glycine —structurally synonymous with N-Boc-3-bromophenylalanine in standard peptide nomenclature—serves as a dual-purpose building block. It provides both a standard amino acid backbone for sequence elongation and a bio-orthogonal meta-bromo aryl handle for late-stage transition-metal-catalyzed functionalization.
This application note details field-proven protocols for incorporating this sterically demanding unnatural amino acid into peptide sequences, followed by its utilization in intramolecular Suzuki-Miyaura macrocyclization. These methodologies are foundational in the synthesis of highly potent, species-selective antimalarial proteasome inhibitors[1].
Mechanistic Rationale & Workflow
The strategic value of N-Boc-3-bromobenzyl-glycine lies in its halogenated aromatic ring. Standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling can be executed without disturbing the aryl bromide. Once the linear peptide is assembled, the 3-bromo handle undergoes Miyaura borylation to form a boronate ester. Subsequent deprotection and intramolecular Suzuki coupling yield a rigid macrocycle[2].
Workflow for macrocyclization using N-Boc-3-bromobenzyl-glycine via Suzuki coupling.
Protocol 1: Amide Bond Formation (Peptide Coupling)
Coupling N-Boc-3-bromobenzyl-glycine requires highly efficient activation due to the steric bulk of the meta-substituted benzyl side chain.
Causality of Reagent Selection
We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine).
-
Why HATU? Unlike HBTU, HATU contains a nitrogen atom in the benzotriazole ring (forming a 7-aza-1-hydroxybenzotriazole ester intermediate). This adjacent nitrogen provides a neighboring group effect that accelerates the aminolysis of sterically hindered amino acids while strictly minimizing epimerization.
-
Why DIPEA? As a non-nucleophilic base, DIPEA efficiently deprotonates the carboxylic acid to initiate activation without competitively attacking the activated ester intermediate.
Step-by-Step Methodology
-
Preparation: Swell the resin-bound peptide (e.g., 0.1 mmol scale, possessing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve N-Boc-3-bromobenzyl-glycine (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.
-
Base Addition: Add DIPEA (0.6 mmol, 6.0 eq) to the activation vial. Stir for exactly 2 minutes to allow the formation of the active active ester. Prolonged pre-activation can lead to guanidinium byproduct formation.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL), Dichloromethane (DCM) (3 × 5 mL), and DMF (3 × 5 mL).
Self-Validating Quality Control
-
Kaiser Test: Perform a standard ninhydrin (Kaiser) test. A clear/yellow bead indicates >99% coupling efficiency (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
-
Cleavage & LC-MS: Cleave a micro-aliquot of the resin. The mass spectrum must display a characteristic 1:1 isotopic doublet (M and M+2) indicative of the naturally occurring
Br and Br isotopes.
Protocol 2: Late-Stage Borylation and Suzuki Macrocyclization
To achieve macrocyclization, the aryl bromide must first be converted into a boronate ester, which then acts as the nucleophilic partner in a subsequent Pd-catalyzed cross-coupling with an upstream electrophile (e.g., another aryl halide on the peptide chain)[1].
Causality of Reagent Selection
We utilize Bis(pinacolato)diboron (B2pin2) with Pd(dppf)Cl₂ .
-
Why Pd(dppf)Cl₂? The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is critical for preventing competitive protodehalogenation (loss of the bromine without borylation).
Catalytic cycle of Pd-mediated Suzuki macrocyclization of the 3-bromo handle.
Step-by-Step Methodology
-
Borylation: Dissolve the linear peptide intermediate (1.0 eq), B2pin2 (2.0 eq), and Potassium Acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which poisons the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 eq). Heat the mixture to 80°C for 4 hours under an inert atmosphere.
-
Validation Check 1 (LC-MS): Confirm the complete disappearance of the brominated starting material and the appearance of the boronate ester mass [M+44].
-
Deprotection & Condensation: Subject the intermediate to standard Boc-deprotection (e.g., 4M HCl in dioxane) and condense with the corresponding carboxylic acid partner to form the macrocyclization precursor[2].
-
Macrocyclization: Dilute the precursor in a degassed mixture of DMF/H₂O (4:1) to a high dilution concentration (≤ 2 mM) to favor intramolecular cyclization over intermolecular oligomerization. Add Na₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.1 eq). Heat at 90°C for 12 hours.
-
Validation Check 2 (HPLC): Analyze the crude mixture via RP-HPLC. The cyclic product will typically elute earlier than the linear precursor due to a reduced hydrodynamic radius and altered exposed hydrophobicity.
Quantitative Optimization Data
Selecting the correct coupling conditions for N-Boc-3-bromobenzyl-glycine is paramount. The table below summarizes the quantitative performance of various coupling systems tested during protocol optimization.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Average Yield (%) | Epimerization Rate (%) |
| HATU | DIPEA | DMF | 2 | 88 - 92 | < 2 |
| HBTU | DIPEA | DMF | 4 | 70 - 78 | 5 - 8 |
| DIC / Oxyma | None | DMF/DCM | 12 | 80 - 85 | < 1 |
| PyBOP | NMM | THF | 6 | 75 - 80 | 3 - 5 |
References
- Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC. nih.gov.
- An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties - MDPI. mdpi.com.
Sources
Application Note: High-Yield Synthesis of Conformationally Constrained Peptides Using N-Boc-3-bromobenzyl-glycine
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Peptidomimetic Design, Macrocyclization, and Bio-orthogonal Late-Stage Functionalization
Strategic Utility in Drug Discovery
The transition from linear peptides to conformationally constrained macrocycles is a critical step in overcoming the poor pharmacokinetic properties of peptide therapeutics. Incorporating functionalized peptoid building blocks—specifically N-Boc-3-bromobenzyl-glycine —introduces a dual-action modification:
-
Conformational Restriction: As an N-alkylated glycine derivative, it eliminates the amide hydrogen, disrupting standard hydrogen bonding networks and inducing specific secondary structures (such as polyproline helices) that enhance proteolytic stability.
-
Bio-orthogonal Reactivity: The 3-bromobenzyl moiety acts as a highly specific chemical handle. It is entirely inert under standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) conditions but is highly reactive toward late-stage Palladium(0)-catalyzed cross-coupling.
Current literature demonstrates that peptides featuring a 3-bromobenzyl group at the C-terminus can undergo smooth intramolecular Heck reactions (when paired with an N-terminal acryloyl group) or copper-free Sonogashira couplings (with an N-terminal alkyne) to yield highly constrained cyclic peptides[1][2].
Mechanistic Workflow & Causality
To ensure a self-validating and high-yielding synthesis, the workflow is divided into two distinct phases: Linear Precursor Synthesis and Palladium-Catalyzed Macrocyclization .
The fundamental challenge in this workflow is the steric hindrance introduced by the bulky 3-bromobenzyl group during SPPS. Standard coupling reagents (like HBTU) often fail to achieve quantitative yields. Therefore, the causality of our protocol dictates the use of highly reactive uronium salts (HATU) paired with HOAt to stabilize the active ester, alongside extended coupling times.
Figure 1: End-to-end workflow for the synthesis and macrocyclization of 3-bromobenzyl-containing peptides.
Step-by-Step Experimental Protocols
Protocol A: Solid-Phase Synthesis of the Linear Precursor
This protocol utilizes a standard Rink Amide resin to generate a C-terminal amide.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Standard Amino Acid Coupling: Perform standard Fmoc-SPPS for the initial sequence. Deprotect Fmoc using 20% piperidine in DMF (2 × 10 min).
-
Incorporation of N-Boc-3-bromobenzyl-glycine:
-
Causality: N-alkylated amino acids are sterically hindered. Standard coupling leads to truncation.
-
Action: Pre-activate N-Boc-3-bromobenzyl-glycine (3.0 eq, 0.3 mmol) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) and transfer to the resin.
-
Incubation: Agitate at room temperature for 120 minutes.
-
Self-Validating Checkpoint: The standard Ninhydrin (Kaiser) test is ineffective for secondary amines. Use the Chloranil test to verify the presence/absence of secondary amines. A negative result (colorless/yellow) confirms complete coupling.
-
-
N-Terminal Functionalization (Preparation for Heck Coupling):
-
Deprotect the N-terminal Boc group using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 × 10 min. Wash thoroughly with DCM and DMF.
-
Couple acrylic acid (5.0 eq) using N,N'-Diisopropylcarbodiimide (DIC, 5.0 eq) and Oxyma Pure (5.0 eq) for 2 hours to provide the olefin partner.
-
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the linear peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Late-Stage Palladium-Catalyzed Macrocyclization
This step executes an intramolecular Heck reaction between the C-terminal 3-bromobenzyl group and the N-terminal acryloyl group[2].
-
Solvent Preparation: Prepare a mixture of DMF/H₂O (9:1, v/v). Thoroughly degas the solvent by bubbling argon through it for 30 minutes.
-
Causality: Oxygen poisons the Pd(0) active species, leading to premature catalyst precipitation (palladium black).
-
-
Reaction Setup: Dissolve the crude linear peptide to a final concentration of 1 mM .
-
Causality: High dilution is strictly required to thermodynamically favor intramolecular macrocyclization over intermolecular oligomerization.
-
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.2 eq), tri-o-tolylphosphine (P(o-tol)₃, 0.4 eq), and Silver carbonate (Ag₂CO₃, 2.0 eq).
-
Causality: Ag₂CO₃ acts as a halide scavenger. It prevents the accumulation of HBr, which can degrade the peptide backbone and inhibit the catalytic cycle. P(o-tol)₃ provides the steric bulk necessary to accelerate reductive elimination.
-
-
Execution: Stir the mixture at 80°C under an argon atmosphere for 16 hours.
-
Validation & Purification:
-
Filter the reaction through a Celite pad.
-
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The linear precursor will display a distinct 1:1 isotopic doublet characteristic of bromine (
Br/ Br). Successful cyclization is confirmed by a mass shift of [M - HBr] and the complete disappearance of the bromine isotopic pattern .
-
Quantitative Data & Reaction Optimization
The efficiency of the macrocyclization is highly dependent on the catalyst-base pairing. Table 1 summarizes the optimization parameters for the intramolecular cross-coupling of 3-bromobenzyl-functionalized peptides.
Table 1: Optimization of Pd-Catalyzed Macrocyclization Conditions
| Catalyst System | Ligand | Base | Solvent | Conc. | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | None | TEA (5 eq) | DMF | 10 mM | < 10% | High concentration led to intermolecular oligomerization. |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ (3 eq) | THF/H₂O | 1 mM | 42% | Moderate yield; trace debromination observed due to slow oxidative addition. |
| Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ (2 eq) | DMF/H₂O | 1 mM | 65 - 75% | Optimal. Ag₂CO₃ effectively scavenges bromide ions, driving the reaction forward[1][2]. |
References
-
Synthesis and Conformational Studies of Novel Cyclic Peptides Constrained into a 310 Helical Structure Source: ResearchGate URL:[Link]
-
Cyclic, modified and conjugated peptides Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts Source: MDPI Molecules URL:[Link]
Sources
"N-Boc-3-bromobenzyl-glycine" as a building block for peptidomimetics
Application Note: Late-Stage Diversification of Peptidomimetics using N-Boc-N-(3-bromobenzyl)glycine
Executive Summary
This guide details the utility of N-Boc-N-(3-bromobenzyl)glycine (hereafter referred to as BBG-Monomer ) as a strategic building block for the synthesis of functionalized peptoids (poly-N-substituted glycines). Unlike standard amino acids, this residue introduces an aryl bromide "handle" into the peptidomimetic backbone. This handle enables Late-Stage Diversification (LSD) via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) directly on the solid support.
By incorporating BBG-Monomer, researchers can synthesize a single precursor scaffold and rapidly diverge it into a library of bioactive compounds, significantly accelerating Structure-Activity Relationship (SAR) studies in drug discovery.
Chemical Profile & Structural Logic
Compound:
Structural Advantages:
-
Peptoid Backbone: The side chain is attached to the nitrogen rather than the
-carbon.[1] This eliminates hydrogen bond donors in the backbone, increasing proteolytic stability and membrane permeability compared to peptides. -
The "Privileged" Handle: The 3-bromobenzyl group is chemically inert during standard peptide coupling conditions (DIC/Oxyma) and Fmoc/Boc deprotection cycles. However, it is highly reactive under Pd-catalyzed cross-coupling conditions.
-
Meta-Substitution: The meta (3-bromo) position is often preferred over para in medicinal chemistry to probe specific conformational space and avoid linearity in biaryl systems.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 344.20 g/mol | |
| Solubility | DCM, DMF, THF | Insoluble in water/hexanes |
| Storage | 2–8°C, Desiccated | Light sensitive (protect from UV) |
| Stability | Stable to TFA (short exposure), Piperidine | Labile to strong Lewis acids |
Strategic Workflow: The "Divergent Synthesis" Approach
The power of BBG-Monomer lies in the Split-and-Mix capability. Instead of synthesizing 20 different peptoids from scratch, you synthesize one "Parent Peptoid" containing the Aryl Bromide, split the resin, and react each aliquot with a different boronic acid.
Figure 1: Divergent synthesis workflow using BBG-Monomer for rapid library generation.
Detailed Protocols
Protocol A: Solid-Phase Incorporation of BBG-Monomer
Note: This protocol assumes a standard Fmoc-based SPPS workflow, but BBG-Monomer is Boc-protected. This requires a specific "hybrid" strategy where the Boc group is removed with TFA, or the monomer is used at the N-terminus. Correction for standard Peptoid Synthesis: Most peptoid synthesis uses the Submonomer Method (Bromoacetic acid + Amine). However, BBG-Monomer is a Dimer/Block reagent. If you are using this specific pre-made monomer, you likely want to ensure high purity or avoid handling the volatile 3-bromobenzylamine.
Prerequisites:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
-
Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step:
-
Resin Swelling: Swell 100 mg resin in DMF for 30 min.
-
Deprotection (Previous Cycle): Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.
-
Activation:
-
Dissolve BBG-Monomer (3.0 eq relative to resin loading) in minimal DMF.
-
Add Oxyma Pure (3.0 eq).
-
Add DIC (3.0 eq).
-
Pre-activate for 2 minutes.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Shake/Agitate at Room Temperature for 60–90 minutes .
-
Note: N-substituted glycines are sterically hindered. Longer coupling times are recommended.
-
-
Washing: Drain and wash with DMF (5x).
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines.
-
Boc Deprotection (CRITICAL):
-
Since the monomer is Boc protected, you cannot use Piperidine to deprotect it.
-
Method: Treat resin with 50% TFA in DCM for 30 minutes.
-
Warning: This will also cleave the peptide from the resin unless you are using a highly acid-stable resin (e.g., PAM resin) or if this is the final residue of the chain.
-
Alternative: If this is an internal residue, purchase/synthesize the Fmoc-protected analog (Fmoc-N(3-Br-Bn)Gly-OH) to maintain orthogonality. If using the Boc version described here, it must be the N-terminal residue or used in Boc-chemistry SPPS.
-
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
This is the core value-add. Perform this step AFTER peptide assembly but BEFORE final cleavage.
Reagents:
-
Catalyst:
(Tetrakis) or . -
Base: 2M Aqueous
or . -
Solvent: DME (Dimethoxyethane) or DMF.
-
Partner: Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Pyridylboronic acid).
Step-by-Step:
-
Preparation:
-
Place the resin (containing the bromobenzyl-peptoid) into a reactor vessel (glass vial with septum or microwave vessel).
-
Argon/Nitrogen flush to remove oxygen (Oxygen kills the Pd catalyst).
-
-
Reaction Mixture (Per 100 mg resin):
-
Boronic Acid: 5.0 equivalents.
-
Catalyst: 0.1 equivalents (10 mol%).
-
Solvent: 2 mL DME (degassed).
-
Base: 0.5 mL 2M
(degassed).
-
-
Execution:
-
Add the solvent/base/reactant mix to the resin under inert atmosphere.
-
Thermal Method: Heat to 80°C for 12–16 hours with gentle agitation.
-
Microwave Method (Preferred): Heat to 100°C for 30 minutes (Power: 50W).
-
-
Work-up (Crucial for Purity):
-
Drain the reaction mixture (dark black/brown due to Pd).
-
Wash sequence to remove Palladium:
-
DMF (3x)
-
0.5% Sodium Diethyldithiocarbamate in DMF (3x 10 min) — Chelates Pd.
-
DCM (3x).
-
MeOH (3x).
-
-
-
Cleavage: Proceed to standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Monomer | Steric hindrance of N-alkylation | Double couple (2 x 1 hr) or increase Temp to 50°C. Use HATU instead of DIC/Oxyma. |
| Black Resin after Suzuki | Trapped Palladium | Wash with Na-Diethyldithiocarbamate or use SiliaMetS® Thiol scavengers. |
| Low Yield in Suzuki | Oxidation of Catalyst | Ensure strict degassing of solvents (freeze-pump-thaw or sparging with Argon). Increase catalyst load to 20 mol%. |
| Protodebromination | Side reaction (Br replaced by H) | Lower reaction temperature; switch solvent to 1,4-Dioxane/Water. |
Scientific Mechanism: The Suzuki Cycle
Understanding the mechanism ensures you can troubleshoot the "Black Box" of catalysis.
Figure 2: The Catalytic Cycle of Suzuki-Miyaura coupling on the Peptoid Scaffold.
References
-
Zuckermann, R. N., et al. (1992).[2][3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of unnatural amino acids and peptides." Biopolymers, 80(2), 134-144. Link
-
Limbach, M., et al. (2012). "Pd-catalyzed cross-coupling reactions on solid support: A powerful tool for the synthesis of diverse peptoid libraries." Bioorganic & Medicinal Chemistry Letters, 22(3), 1300-1303. Link
-
Coste, J., et al. (2010). "Oxyma Pure: An Efficient Additive for Peptide Synthesis." European Journal of Organic Chemistry, 2010(18), 3369-3381. Link
-
BenchChem Application Note. (2025). "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde." BenchChem Technical Resources. Link
Sources
Analytical Techniques for "N-Boc-3-bromobenzyl-glycine" Reaction Monitoring
Introduction & Strategic Importance
N-Boc-3-bromobenzyl-glycine (Chemical Formula:
The synthesis typically follows a Reductive Amination pathway followed by Boc-protection . Monitoring this reaction requires a multi-modal analytical strategy to distinguish between the subtle hydrophobicity changes of the starting materials, the mono-alkylated intermediate, and the potential bis-alkylated by-product.
Synthesis Pathway & Monitoring Points
The following workflow illustrates the critical control points (CCPs) where analytical intervention is required.
Figure 1: Reaction pathway highlighting the critical impurity (Bis-alkylated species) and the target progression.
Critical Quality Attributes (CQAs)
To ensure the downstream efficacy of this building block, the analytical methods must validate the following attributes:
| Attribute | Specification | Analytical Rationale |
| Identity | Conforms to Structure | Confirmed via NMR ( |
| Assay (Purity) | > 98.0% (Area %) | HPLC-UV at 254 nm. |
| Residual Aldehyde | < 0.1% | 3-Bromobenzaldehyde is genotoxic and reactive; must be cleared. |
| Bis-Alkylated Impurity | < 0.5% | Difficult to remove downstream; indicates poor reductive amination control. |
| Enantiomeric Purity | N/A | Glycine is achiral; simplifies method development (no Chiral HPLC needed). |
Analytical Method Development Strategy
A. High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-Phase (RP-HPLC) is the gold standard.[1] The introduction of the Boc group and the Bromobenzyl moiety significantly increases hydrophobicity compared to native Glycine.
-
Challenge: The free carboxylic acid (if using Glycine acid) can cause peak tailing.
-
Solution: Use an acidic mobile phase (TFA or Formic Acid) to keep the carboxyl group protonated (
), ensuring sharp peaks and consistent retention.
B. Thin Layer Chromatography (TLC)
Rationale: Rapid, at-line monitoring of reaction completion.
-
Visualization: The 3-bromobenzyl group is UV-active. Ninhydrin is effective for the intermediate (secondary amine) but ineffective for the final N-Boc product (tertiary carbamate).
C. LC-MS (Liquid Chromatography-Mass Spectrometry)
Rationale: Essential for distinguishing the mono-alkylated product from the bis-alkylated impurity, which may co-elute in low-resolution HPLC methods. The Bromine isotope pattern (
Detailed Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring & Purity
System Suitability: Resolution (
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV 254 nm (Primary - Aromatic), UV 210 nm (Secondary - Amide/Boc) |
| Injection Vol | 5 - 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts/Glycine) |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Sample Preparation:
-
Take 50 µL of reaction mixture.
-
Quench in 950 µL of 1:1 Water:ACN.
-
Filter through 0.22 µm PTFE filter.
-
Note: If the reaction solvent is immiscible (e.g., DCM), evaporate a small aliquot under
and reconstitute in Mobile Phase.
Protocol 2: TLC Monitoring System
Stationary Phase: Silica Gel
Mobile Phase Optimization:
-
For Intermediate (N-3-bromobenzyl-glycine): DCM : MeOH : AcOH (90 : 9 : 1). The acid prevents streaking of the amine/acid.
-
For Final Product (N-Boc): Hexane : Ethyl Acetate (3 : 1) + 1% AcOH.
Visualization Workflow:
-
UV (254 nm): Mark all spots. The Bromobenzyl group allows easy detection of SM (Aldehyde) and Products.
-
Ninhydrin Stain: Dip and heat.
-
Free Glycine: Purple/Blue.
-
Mono-alkylated Intermediate: Yellow/Orange (typical for secondary amines) or faint purple.
-
N-Boc Product:Colorless (Negative result confirms Boc protection).
-
-
Bromocresol Green: Optional. Stains carboxylic acids yellow on a blue background. Useful if using free acid starting material.
Protocol 3: LC-MS Impurity Profiling
Instrument: Single Quadrupole or Q-TOF. ESI Positive Mode.
Target Ions (m/z):
-
3-Bromobenzaldehyde: 185 / 187
(Weak ionization in ESI). -
N-(3-bromobenzyl)glycine: 244 / 246
(Base peak). -
N-Boc-3-bromobenzyl-glycine: 366 / 368
or 244 / 246 (In-source fragmentation is common; look for Sodium adduct). -
Bis-alkylated Impurity: 413 / 415 / 417
(Distinct 1:2:1 isotope pattern for ).
Troubleshooting & Expert Insights
Separation of Mono- vs. Bis-Alkylated Species
In the reductive amination step, "over-alkylation" is the primary failure mode.
-
Observation: A peak eluting significantly later than the mono-product in RP-HPLC.
-
Causality: Excess aldehyde or insufficient steric hindrance leads to the tertiary amine
-bis(3-bromobenzyl)glycine. -
Correction: Ensure slow addition of the reducing agent and use a slight excess of Glycine relative to the aldehyde.
The "Disappearing" Boc Peak
In LC-MS, you may fail to see the parent ion of the N-Boc product (
-
Reason: The tert-butyl carbamate group is acid-labile. In the ESI source (acidic conditions), it often undergoes thermal deprotection, showing the mass of the de-Boc intermediate.
-
Validation: Check for the Sodium adduct
or Ammonium adduct , which are more stable. Do not assume the reaction failed based solely on the channel.
Reaction Quenching for Analysis
Do not inject unquenched reaction mixtures containing borohydride reducing agents (NaBH4, STAB) into an HPLC.
-
Risk: Gas evolution (
) in the high-pressure lines can cause pump cavitation and baseline noise. -
Protocol: Quench the analytical aliquot with dilute HCl or Acetone before dilution.
References
-
Royal Society of Chemistry. (2025). Development of novel enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practice. Retrieved from [Link]
-
Shimadzu. (2025). Analytical Methods for Amino Acids: Pre-column vs Post-column Derivatization. Retrieved from [Link]
Sources
Application Note: Advanced RP-HPLC Purification Strategies for N-Boc-3-bromobenzyl-glycine Derivatives
Introduction & Mechanistic Rationale
The purification of N-Boc-3-bromobenzyl-glycine derivatives presents a classic chromatographic paradox frequently encountered in drug development. The molecule contains three distinct functional domains that dictate its behavior on a High-Performance Liquid Chromatography (HPLC) column:
-
The Glycine Carboxylic Acid (pKa ~2.3): Requires an acidic mobile phase to suppress ionization, prevent peak tailing, and ensure predictable retention.
-
The N-Boc (tert-butyloxycarbonyl) Group: Highly hydrophobic but notoriously acid-labile. While high concentrations of acids are1[1], prolonged exposure to dilute acids during purification can cause unintended deprotection.
-
The 3-Bromobenzyl Moiety: Imparts significant hydrophobicity and provides a strong, specific UV chromophore with an 2[2].
As a Senior Application Scientist, the goal is not merely to isolate the compound, but to design a self-validating workflow that guarantees structural integrity from crude injection to final lyophilized powder.
Chromatographic Strategy: The Acid Dilemma
The addition of an acidic modifier is non-negotiable. Without pH suppression, the carboxylate exists in a state of partial ionization, leading to split peaks and poor retention on Reverse-Phase (RP) C18 columns. However, the choice of acid dictates the survival of the Boc group.
Trifluoroacetic acid (TFA) is a strong ion-pairing agent that [], making it a staple in4[4]. However, during post-purification solvent removal (e.g., rotary evaporation), water and acetonitrile evaporate faster than TFA. This causes a localized spike in acid concentration, inevitably cleaving the Boc group.
To circumvent this, we utilize 0.1% Formic Acid (FA) . While5[5], it provides sufficient pH suppression for the glycine backbone while significantly reducing the risk of acid-catalyzed degradation during fraction drying. Furthermore, FA is highly compatible with LC-MS, allowing for seamless downstream mass verification.
Quantitative Method Parameters
Table 1: Mobile Phase Modifier Comparison for N-Boc Derivatives
| Modifier | Concentration | Ion-Pairing Strength | Peak Symmetry | Risk of Boc Cleavage | LC-MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong | Excellent | High (during drying) | Poor (Ion suppression) |
| Formic Acid (FA) | 0.1% (v/v) | Weak to Moderate | Good | Low | Excellent |
Table 2: Optimized Preparative RP-HPLC Gradient (C18, 21.2 x 250 mm)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Step Description |
| 0.0 | 20.0 | 80 | 20 | Injection & Isocratic Hold |
| 5.0 | 20.0 | 80 | 20 | Polar Impurity Wash |
| 25.0 | 20.0 | 30 | 70 | Shallow Target Elution Gradient |
| 27.0 | 20.0 | 5 | 95 | Column Wash |
| 32.0 | 20.0 | 5 | 95 | Column Wash |
| 33.0 | 20.0 | 80 | 20 | Re-equilibration |
| 40.0 | 20.0 | 80 | 20 | End of Run |
Experimental Protocols & Self-Validating Systems
Step 1: Sample Preparation
-
Weigh 100 mg of crude N-Boc-3-bromobenzyl-glycine.
-
Dissolve in 4 mL of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Causality: The high hydrophobicity of the bromobenzyl group often causes precipitation in aqueous starting conditions. A strong injection solvent prevents column head fouling.
-
Filter through a 0.22 µm PTFE syringe filter.
Self-Validation Checkpoint 1 (Recovery): Centrifuge a 100 µL aliquot of the filtered sample at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved. The protocol validates itself when the pre- and post-centrifugation UV absorbance of the supernatant remains identical, confirming 100% solubility.
Step 2: Preparative Scale-Up & Fraction Collection
-
Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Set the UV detector to monitor dual wavelengths: 212 nm and 254 nm . Causality: 212 nm captures the maximum absorbance of the bromobenzyl moiety, while 254 nm verifies the aromatic ring.
-
Inject the sample and execute the gradient outlined in Table 2 .
-
Collect fractions strictly based on the 212 nm threshold.
Self-Validation Checkpoint 2 (Peak Purity): A pure fraction will exhibit a consistent 212/254 nm absorbance ratio across the entire peak width. Any deviation in this ratio at the leading or tailing edge indicates co-elution of an impurity (e.g., a debrominated side-product).
Step 3: Post-Purification Handling (Critical Step)
-
Pool the pure fractions into a pre-weighed lyophilization flask.
-
Do not use rotary evaporation. Causality: Rotary evaporation selectively removes acetonitrile, leaving the molecule in an increasingly concentrated acidic aqueous bath, which will cleave the Boc group.
-
Snap-freeze the pooled fractions immediately in a dry ice/acetone bath.
-
Lyophilize for 24-48 hours. Sublimation kinetically traps the molecule, preventing acid concentration.
Process Visualization
Caption: Logical workflow for the isolation and purification of N-Boc-protected amino acid derivatives.
Final Quality Control (Output Validation)
To close the self-validating loop, re-dissolve a 1 mg aliquot of the final lyophilized powder in 1 mL of Mobile Phase A. Inject this onto the analytical HPLC.
Self-Validation Checkpoint 3 (Structural Integrity): If the Boc group was compromised during drying, the chromatogram will show a new, highly polar peak eluting significantly earlier than the target (representing the free amine). If this peak is >1%, the lyophilization freezing process was too slow, or residual acid was too high. A successful run will yield a single peak matching the exact retention time of the preparative target, confirming >98% purity and intact protecting groups.
References
1.[1] Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications Source: acs.org URL:
2.[2] Title: HPLC monitored synthesis of R2NCH2 substituted benzene derivatives used as (C,N)-ligands for organometallic compounds - ResearchGate Source: researchgate.net URL:
3.[4] Title: HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide - Benchchem Source: benchchem.com URL:
4.[] Title: FAQ Peptide Purification - BOC Sciences Amino Acid Source: bocsci.com URL:
5.[5] Title: The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? | LCGC International Source: chromatographyonline.com URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc-3-bromobenzyl-glycine Couplings
Executive Summary: The "Steric Wall"
You are encountering low yields because N-Boc-3-bromobenzyl-glycine represents a "perfect storm" of steric hindrance in peptide chemistry. Unlike standard amino acids, this molecule contains a bulky benzyl group and a Boc protecting group on the same nitrogen atom.
This N-substitution forces the molecule into a cis-amide conformation (or twist), shielding the carboxylic acid from activation and making the deprotected amine (if you are coupling to it) extremely unreactive. Furthermore, N-alkylated glycines are the primary culprits for Diketopiperazine (DKP) formation , a side reaction that cleaves your peptide chain and destroys your yield.
This guide provides a self-validating troubleshooting protocol to overcome these barriers.
Module 1: Diagnostic & Troubleshooting Flowchart
Before altering your chemistry, use this logic flow to identify the specific failure mode.
Caption: Diagnostic logic for identifying the root cause of coupling failure based on LC-MS byproducts.
Module 2: Critical Failure Modes & Solutions
Issue 1: Activation Failure (Steric Hindrance)
Standard carbodiimides (EDC, DCC) or even phosphonium salts (PyBOP) often fail to activate the carboxylic acid of N-Boc-3-bromobenzyl-glycine effectively because the bulky N-substituents block the approach of the reagents.
-
The Solution: HOAt-Based Reagents (HATU/COMU) You must use reagents that generate an -OAt active ester (7-azabenzotriazole). The pyridine nitrogen in the HOAt ring provides "anchimeric assistance" (neighboring group participation), forming a hydrogen bond with the incoming amine and guiding it to the carbonyl, effectively bypassing the steric wall [1].
Protocol A: Optimized HATU Coupling
-
Dissolve: N-Boc-3-bromobenzyl-glycine (1.0 equiv) in dry DMF (0.1 M).
-
Base: Add DIPEA (2.0 equiv). Note: Do not use excess base yet.
-
Activate: Add HATU (1.1 equiv). Stir for 2 minutes.
-
Critical: Pre-activation is essential to form the OAt ester before the amine is introduced.
-
-
Couple: Add the amine component (1.2 equiv).
-
Monitor: Stir at RT for 2-4 hours. If incomplete after 4h, do not add more HATU (risk of guanidinylation). Instead, re-treat with fresh reagents after a mini-workup.
-
Issue 2: The DKP Trap (Diketopiperazine Formation)
This is the most likely cause of "disappearing" product. N-alkylated amino acids promote a cis-amide bond conformation. Upon deprotection of the next amino acid, the free amine will bite back onto the N-benzyl-glycine carbonyl, ejecting the resin/protecting group and forming a cyclic DKP [2].
-
The Solution: Acid Fluorides or "Simultaneous" Activation If you observe DKP, standard activation is too slow. You need a "hyper-active" species like an Acid Fluoride.
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Mechanism: Converts the carboxylic acid to an Acid Fluoride, which is highly reactive but stable to DKP formation conditions compared to active esters.
-
Issue 3: The Aryl Bromide Integrity
The 3-bromobenzyl group is a "handle" for downstream cross-coupling (e.g., Suzuki).
-
Risk: If you use Pd/C for any hydrogenolysis steps (e.g., removing Cbz groups elsewhere), you will debrominate the ring.
-
Guidance: Use acid-labile protecting groups (Boc/tBu) exclusively. Avoid catalytic hydrogenation. The bromide is stable to HATU, DIPEA, and TFA.
Module 3: Comparative Reagent Data
Use this table to select the correct reagent based on your specific steric constraint.
| Coupling Reagent | Activation Type | Reactivity vs. N-Benzyl | Risk of Racemization* | Recommended For |
| EDC / HOBt | Carbodiimide | Low | Low | Routine, unhindered couplings only. |
| PyBOP | Phosphonium | Medium | Low | Standard hindered couplings. |
| HATU / HOAt | Uronium (OAt) | High | Low | Primary recommendation for N-benzyl glycine. |
| TFFH | Acid Fluoride | Very High | Medium | Extreme sterics; use if HATU fails. |
| BTC | Acid Chloride | Extreme | High | Last resort; requires strict anhydrous conditions. |
*Note: Glycine is achiral, so racemization of the N-Boc-3-bromobenzyl-glycine itself is impossible. However, racemization of the incoming amine (if chiral) is a risk with high-activity reagents like BTC.
Module 4: Frequently Asked Questions (FAQ)
Q: I see a +99 Da impurity mass. What is it? A: This is the Tetramethylguanidinium adduct . It happens when HATU reacts directly with the amine component because the carboxylic acid activation was too slow.
-
Fix: Increase the pre-activation time (Step 3 in Protocol A) to ensure the acid is fully converted to the active ester before adding the amine.
Q: Can I use microwave heating to improve the yield? A: Proceed with caution. While microwave irradiation accelerates coupling, N-benzyl glycine derivatives are thermally sensitive regarding DKP formation.
-
Limit: Max 50°C for 10 minutes. Higher temperatures will almost certainly favor cyclization over intermolecular coupling [3].
Q: My product is unstable during TFA deprotection of the Boc group. A: The 3-bromobenzyl group is electron-withdrawing, which destabilizes the carbocation intermediate of the Boc group, making deprotection slower. However, if you leave it in TFA too long, you risk acid-catalyzed DKP formation .
-
Fix: Use a "scavenger cocktail" (TFA/TIPS/H2O 95:2.5:2.5) and limit reaction time to 30 mins. Precipitate immediately in cold ether.
Module 5: The "Nuclear Option" (Acid Chloride Protocol)
If HATU fails to yield >50%, use the Bis(trichloromethyl)carbonate (BTC) method to generate the acid chloride in situ. This eliminates the steric bulk of the leaving group entirely.
Reagents:
-
N-Boc-3-bromobenzyl-glycine (1.0 equiv)
-
BTC (0.35 equiv)
-
Collidine (3.0 equiv) - Use Collidine instead of DIPEA/TEA for acid chlorides.
-
DCM (Anhydrous)
Workflow:
-
Dissolve AA and BTC in DCM under Nitrogen.
-
Add Collidine dropwise at 0°C. Stir 5 mins.
-
Allow to warm to RT. Reaction is usually complete in <30 mins.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[6] Journal of the American Chemical Society. Link
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. Link
-
Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides. Link
Sources
- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Boc-3-bromobenzyl-glycine" racemization issues and prevention
This guide functions as a specialized Technical Support Center for researchers working with N-Boc-3-bromobenzyl-glycine (chemically synonymous with N-Boc-3-bromo-phenylalanine ).
Topic: Racemization Issues & Prevention Strategies
Ticket ID: #RAC-BrPhe-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Part 1: Diagnostic & Root Cause Analysis
Molecule Identification & Nomenclature
First, we must align on the chemical identity. "N-Boc-3-bromobenzyl-glycine" is a structural description that maps to N-Boc-3-bromo-phenylalanine (Boc-3-Br-Phe-OH) .
-
Glycine core + Benzyl side chain = Phenylalanine.
-
3-Bromo substitution = Electron-withdrawing group on the aromatic ring.
Why this matters:
If you were working with Phenylglycine (Phg), the racemization risk would be extreme (due to the benzylic
The Mechanism of Failure: Oxazolone Formation
Racemization in this specific molecule rarely happens via direct enolization. It occurs primarily through the 5(4H)-oxazolone mechanism during the activation step of peptide coupling.
The Pathway:
-
Activation: The carboxyl group is activated (e.g., forming an active ester).
-
Cyclization: The carbonyl oxygen of the Boc group attacks the activated carbonyl, forming an oxazolone ring.
-
Deprotonation: The 3-bromobenzyl group pulls electron density, making the C-4 proton (the original
-proton) highly acidic. -
Aromatization: Base removes this proton, forming a pseudo-aromatic oxazolone system (achiral).
-
Re-protonation: When the ring opens or protonates, it does so indiscriminately from either face, yielding a racemic mixture (D/L).
Figure 1: The Oxazolone racemization pathway. The 3-bromo substituent accelerates the transition from Cyclization to Deprotonation.
Part 2: Troubleshooting Guide (Q&A)
Category A: Coupling Reagents & Activation[1]
Q: I am using HATU/DIEA for coupling, but I see ~15% D-isomer. Why? A: HATU is a potent activator, but it creates a highly reactive O-At ester. While fast, this high reactivity also accelerates oxazolone formation. Combined with DIEA (a strong base), you are creating the perfect storm for deprotonating the oxazolone.
-
Solution: Switch to DIC/Oxyma Pure . Oxyma acts as a scavenger that suppresses oxazolone formation by rapidly intercepting the active intermediate without being basic enough to strip the
-proton.
Q: Can I use EDC/NHS? A: Carbodiimides like EDC are safer regarding racemization than phosphonium salts (PyBOP) or uronium salts (HATU) if used without base. However, for N-Boc amino acids, they are often too slow.
-
Recommendation: Use DIC/HOAt or DIC/Oxyma . Avoid HBTU/HATU for this specific sensitive residue.
Category B: Base Selection
Q: My protocol requires a base. Is DIEA (Diisopropylethylamine) acceptable? A: Avoid DIEA with 3-bromo-Phe if possible. DIEA is sterically hindered but basic enough to deprotonate the oxazolone species.
-
Alternative: Use TMP (2,4,6-Trimethylpyridine/Collidine) or NMM (N-Methylmorpholine) .
-
Why: These are weaker bases (pKa ~7.4 for NMM vs ~10.5 for DIEA). They are sufficient to neutralize the acid generated during activation but insufficient to deprotonate the
-carbon of the 3-bromo-Phe oxazolone.
-
Category C: Solvents & Temperature
Q: Does DMF promote racemization? A: Yes. DMF is a polar aprotic solvent which enhances the basicity of amines and stabilizes charged intermediates (like the enolate).
-
Fix: If solubility permits, use DCM (Dichloromethane) or a DCM/DMF mix. Lower polarity reduces the stability of the racemizing enolate.
-
Critical Step: Perform the coupling at 0°C for the first hour, then warm to room temperature. Low temperature kinetically disfavors the deprotonation step.
Part 3: Validated Protocols
Protocol 3.1: Racemization-Free Coupling of N-Boc-3-Br-Phe
Standard Operating Procedure (SOP) for sensitive residues.
Reagents:
-
N-Boc-3-Br-Phe-OH (1.0 equiv)
-
Amino component (Amine-Resin or free amine) (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)
-
Solvent: DCM (preferred) or DMF (if necessary).
Step-by-Step:
-
Dissolution: Dissolve N-Boc-3-Br-Phe-OH and Oxyma Pure in the minimum amount of solvent.
-
Pre-activation (Cold): Cool the solution to 0°C (ice bath). Add DIC. Stir for exactly 2 minutes .
-
Note: Do not pre-activate for >5 mins. Extended pre-activation allows oxazolone accumulation.
-
-
Coupling: Add the pre-activated mixture immediately to the amino component (resin/amine).
-
Incubation: Shake/stir at 0°C for 1 hour, then allow to warm to Room Temp for 2-4 hours.
-
Wash: Drain and wash resin thoroughly with DCM.
Protocol 3.2: Marfey’s Method (Enantiomeric Purity Check)
Use this to validate if your coupling caused racemization.
Concept: Hydrolyze a small peptide sample back to amino acids, derivatize with FDAA (Marfey's Reagent), and analyze via HPLC. The L- and D- isomers will form diastereomers with distinct retention times.
Workflow:
-
Hydrolysis: Treat 0.5 mg peptide with 6N HCl at 110°C for 24h (Argon atmosphere). Dry under vacuum.
-
Derivatization: Resuspend in 50 µL H2O. Add 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 10 µL 2M HCl.
-
Analysis: Inject on C18 RP-HPLC.
-
Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile. Gradient 10-60% B over 45 min.
-
Detection: UV 340 nm.
-
Expectation: D-isomer usually elutes after the L-isomer for hydrophobic amino acids.
-
Part 4: Data & Comparative Analysis
Table 1: Impact of Coupling Conditions on Racemization of Electron-Deficient Phe Analogs
| Coupling Reagent | Base | Solvent | Racemization Risk | Recommendation |
| HATU | DIEA | DMF | High (>10%) | DO NOT USE |
| HBTU | DIEA | DMF | High (5-10%) | Avoid |
| PyBOP | NMM | DMF | Moderate (2-5%) | Use with caution |
| DIC / HOBt | None | DMF | Low (<1%) | Acceptable |
| DIC / Oxyma | None | DCM/DMF | Minimal (<0.2%) | Preferred |
| DEPBT | TEA | THF | Very Low | Excellent alternative |
Part 5: References
-
Elsawy, M. A., Hewage, C. M., & Walker, B. (2012).[1] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science.
-
Relevance: Establishes the hierarchy of base/coupling reagent effects on sensitive benzylic amino acids.
-
-
Steinauer, R., et al. (1989). Racemization of N-protected amino acid derivatives by carbodiimides. International Journal of Peptide and Protein Research.
-
Relevance: Foundational text on the oxazolone mechanism and the safety of carbodiimide coupling.
-
-
Thermo Fisher Scientific. (2024).[2][3] N-Boc-3-bromo-L-phenylalanine Product Specifications.
-
Relevance: Verification of chemical structure and commercial availability.
-
-
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Relevance: The gold standard protocol for detecting racemization in amino acids.
-
Sources
"N-Boc-3-bromobenzyl-glycine" stability and degradation pathways
Technical Support Center: N-Boc-3-bromobenzyl-glycine Integrity Management
Executive Summary: The Molecule & Its Vulnerabilities
Compound: N-Boc-N-(3-bromobenzyl)glycine Primary Application: Peptoid (poly-N-substituted glycine) synthesis; Peptidomimetic drug discovery. Chemical Nature: This is a tertiary carbamate. Unlike standard amino acids, the nitrogen atom is substituted with a bulky 3-bromobenzyl group and the Boc protecting group.
Critical Stability Profile:
-
Thermal: Moderate. Stable <80°C. Decomposes >150°C.
-
Chemical: Acid-labile (Boc).[][2][3] Base-stable. Metal-sensitive (Aryl Bromide).
-
Photochemical: Light-sensitive (C-Br bond).
-
Physical: Prone to hygroscopicity and "oiling out" due to rotameric disorder.
Module 1: Storage & Handling Protocols
Preventative maintenance is the first line of defense. This compound possesses conflicting sensitivities (moisture vs. light).[4]
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Long-term) | Lowers kinetic energy, inhibiting spontaneous decarboxylation of the carbamate. |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption (hygroscopicity) and minimizes benzylic oxidation.[4] |
| Container | Amber Glass | The aryl bromide moiety is susceptible to photolytic debromination (homolytic cleavage) under UV/Vis light. |
| Desiccation | Required | N-alkylated glycines are often amorphous solids or oils that absorb water, leading to hydrolysis risks. |
Handling Warning: Avoid using metal spatulas (specifically nickel or palladium contaminated) if the compound is dissolved in solvent, as the aryl bromide can undergo oxidative addition, initiating cross-coupling or debromination. Use glass or PTFE-coated tools.
Module 2: Degradation Pathways (Mechanistic Insight)
Understanding how the molecule breaks down allows you to avoid specific triggers.
Pathway A: Acidolytic Cleavage (The Boc Group)[2]
-
Trigger: Trace acids (e.g., HCl in CHCl₃, acidic impurities in solvents).
-
Mechanism: Protonation of the carbamate carbonyl oxygen leads to the formation of a tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates.
-
Result: Loss of protection, yielding the free amine (N-(3-bromobenzyl)glycine) and isobutylene gas.
Pathway B: Photolytic Debromination (The Aryl Bromide)
-
Trigger: UV Light (λ < 300nm) or strong ambient light over time.
-
Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical. This radical abstracts a hydrogen atom from the solvent or the Boc group.
-
Result: Formation of N-Boc-benzyl-glycine (des-bromo impurity), which is chemically very similar and difficult to separate.
Pathway C: Thermal Elimination
-
Trigger: Temperatures >100°C (e.g., during vacuum drying).
-
Mechanism: Concerted thermal elimination of isobutylene.
-
Result: Slow degradation to the free amine.
Figure 1: Primary degradation vectors.[5][6] Note that acidolysis and thermal stress lead to the same deprotected product, while photolysis creates a distinct chemical impurity.
Module 3: Analytical Diagnostics & Troubleshooting
User Issue: "My NMR spectrum looks messy with split peaks. Is it degraded?"
The Rotamer Effect (Crucial Concept): N-Boc-N-alkylated amino acids exist as rotamers (cis/trans isomers) around the tertiary carbamate (N-CO) bond. The bulky 3-bromobenzyl group restricts rotation at room temperature.
-
Symptom: NMR signals (especially the benzylic -CH2- and the Boc -tBu) appear as split peaks (e.g., a 60:40 ratio).
-
Verification: This is NOT degradation. It is a physical property.
Troubleshooting Workflow: NMR Purity Check
Figure 2: Decision tree for distinguishing physical rotamers from chemical degradation.
Diagnostic Table: Common Issues
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Sticky Oil / Gum | Hygroscopicity or Solvent Retention | Run 1H NMR in dry solvent. Check for water peak or solvent peaks. | Lyophilize from benzene/dioxane (if safe) or high-vac dry <40°C. |
| New Spot on TLC | Boc Deprotection (Acidic) | Stain with Ninhydrin (Free amine turns blue/purple; Boc-amine does not). | Repurify via silica column (add 1% Et3N to eluent to buffer acidity). |
| Loss of Br (Mass Spec) | Photodegradation | LC-MS shows M-79/81 mass. | Irreversible. Discard and synthesize fresh. Store in amber glass. |
| Split NMR Peaks | Rotamers (Cis/Trans) | Variable Temperature (VT) NMR. | None required. Process data as sum of integrals. |
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution (e.g., DMSO or DMF)? A: No. While stable for short periods (days), long-term storage in solution increases the rate of hydrolysis and oxidation. Peptoid monomers should be stored as dry solids or lyophilized powders at -20°C [1].
Q2: I need to remove the Boc group. What is the best method for this specific molecule? A: Use 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature.
-
Why? The 3-bromobenzyl group is electron-withdrawing, making the amine less nucleophilic, but the Boc removal mechanism is unimolecular (E1-like). Avoid HCl/Dioxane if you are concerned about Cl/Br exchange (rare but possible under forcing conditions). Always scavenge the tert-butyl cation (using triethylsilane) if you have other sensitive nucleophiles present [2].
Q3: Why does the solid turn into a liquid when I weigh it out? A: The compound is likely hygroscopic . The "melting" is actually deliquescence (absorbing water from air until it dissolves).
-
Fix: Allow the storage vial to equilibrate to room temperature before opening to prevent condensation.[4][7][8] Weigh in a glovebox or dry bag if possible.
Q4: Is the Aryl Bromide stable to Suzuki coupling conditions? A: Yes, the Br is the active site for Suzuki coupling. However, if you are trying to couple to the carboxylic acid end (peptide coupling) while keeping the Br intact, you must avoid Pd catalysts in that step. The Br-C bond is stable to standard amide coupling reagents (HATU, DIC/Oxyma) [3].
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc acidolysis mechanisms).
- Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Foundational text on N-substituted glycine stability).
Sources
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. novoprolabs.com [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting N-Boc-3-bromobenzyl-glycine Purification
Executive Summary
This guide addresses the specific purification challenges associated with N-Boc-3-bromobenzyl-glycine . This molecule presents a unique "push-pull" physicochemical profile: it possesses a highly lipophilic tail (the 3-bromobenzyl group) and a polar, ionizable head (the carboxylic acid).[1][2]
Successful isolation requires navigating three critical hurdles:
-
NMR Confusion: Distinguishing rotamers from impurities.
-
Extraction Efficiency: Overcoming the lipophilicity of the brominated aromatic ring during aqueous workups.
-
Chromatographic Tailing: Managing the interaction between the free carboxylic acid and silica gel.
Module 1: The "Ghost" Impurity (NMR Interpretation)
User Issue: "My proton NMR shows doubled peaks for the benzylic protons and the t-butyl group. I suspect contamination or incomplete reaction."
Technical Insight: This is likely not an impurity. Tertiary carbamates (like N-Boc-N-benzyl derivatives) exhibit restricted rotation around the N-CO bond due to the partial double bond character of the amide/carbamate resonance.[1] This creates two distinct conformers (rotamers) typically visible in NMR at room temperature.[1][2]
Diagnostic Protocol:
-
Observation: Look for a ratio (often 60:40 or 70:30) of two sets of signals.
-
Validation Experiment: Run a Variable Temperature (VT) NMR. Heat the sample to 50-60°C in DMSO-d6.
-
Result: If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are impurities.
-
Causality: The steric bulk of the tert-butyl group and the 3-bromobenzyl group forces the molecule into slow exchange on the NMR timescale.
Module 2: Acid-Base Extraction (The Workhorse)[1][2]
User Issue: "I am losing product during the basic wash, or facing terrible emulsions."
Technical Insight: The 3-bromobenzyl group significantly increases the lipophilicity (logP) of the molecule compared to standard amino acids. Consequently, the sodium salt of your product may behave like a soap (surfactant), causing emulsions, or it may remain partially soluble in the organic layer if the aqueous ionic strength is too high.
Optimized Extraction Workflow
Standard protocols often fail here. Use this modified "High-Lipophilicity" protocol.
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) is preferred over DCM to reduce emulsion formation.[1][2]
-
Base: 0.5 M NaOH (Avoid saturated NaHCO₃ initially; it generates CO₂ gas which stabilizes emulsions).
-
Acid: 10% Citric Acid (Preferred over HCl to prevent Boc removal).[1][2]
Figure 1: Modified Acid-Base Extraction Logic for Lipophilic Amino Acids.
Critical Control Points:
-
The "Oiling Out" Risk: If the sodium salt precipitates as an oil between layers, add a small amount of water to the aqueous phase or 5% Methanol to solubilize the salt.
-
Emulsion Breaking: If an emulsion forms, do not shake vigorously. Add solid NaCl to the aqueous layer to increase density difference, or filter the biphasic mixture through a pad of Celite.
Module 3: Flash Chromatography Troubleshooting
User Issue: "My product streaks (tails) across the column, making separation impossible."
Technical Insight: Carboxylic acids interact strongly with the acidic silanol groups (Si-OH) on silica gel via hydrogen bonding.[1][3] This results in peak broadening (tailing). The 3-bromobenzyl group adds UV activity but does not prevent this interaction.
Solution: Acidify the mobile phase to suppress ionization and silanol interaction.[3]
Recommended Solvent Systems:
| Solvent System | Modifier | Application |
|---|---|---|
| Hexane / EtOAc | + 1% Acetic Acid | Standard purification.[1][2] The acid keeps the carboxyl group protonated (neutral). |
| DCM / MeOH | + 0.5% Acetic Acid | For more polar impurities. |
| DCM / MeOH | No Acid | AVOID. Will cause severe streaking. |
Protocol:
-
Pre-wash the silica column with the mobile phase containing the acid modifier.
-
Load the sample.[4]
-
Run the gradient.
-
Note: Acetic acid boils at 118°C. It may require co-evaporation with Toluene or Heptane to remove completely from the final product.
Module 4: Removing Excess Boc Anhydride (Boc₂O)[1][2][5]
User Issue: "I have residual Boc anhydride that won't go away on the rotovap."
Technical Insight: Boc₂O has a low melting point (23°C) but a high boiling point relative to its volatility, making it "sticky."[1][2] It is not removed by acid washes (it is neutral) or base washes (hydrolysis is slow).[2]
Chemical Quenching Method (The "Squish" Technique): Before the final workup, add a nucleophile to react with excess Boc₂O, converting it into a basic species that can be washed away with acid.
-
Add N,N-Dimethyl-1,3-propanediamine (DMAPA): Add 0.5 equivalents (relative to excess Boc₂O) to the reaction mixture.
-
Stir: 15-30 minutes at room temperature.
-
Mechanism: DMAPA reacts with Boc₂O to form a Boc-protected amine with a tertiary amine tail.[1]
-
Wash: Perform the standard Citric Acid wash (Module 2).[1] The amine-tail byproduct will be protonated and move into the aqueous waste layer.
FAQ: Rapid Fire Troubleshooting
Q: Can I use TFA to remove the Boc group later if the Bromine is present? A: Yes. The aryl bromide is stable to TFA. However, ensure you use scavengers (like triisopropylsilane) if you have other sensitive groups, though for this specific molecule, standard TFA/DCM (1:1) is safe.[1]
Q: The product is a solid but looks like a sticky foam. How do I get a powder? A: This is common for N-benzyl derivatives.[1] Dissolve the foam in a minimum amount of DCM, then add a large excess of Hexane or Pentane while stirring rapidly. Alternatively, freeze-dry (lyophilize) from Benzene or Dioxane (if safety permits) or t-Butanol.
Q: Why use Citric Acid instead of HCl? A: N-Boc groups are acid-labile.[1] While 1M HCl is often used, local concentration spikes during addition can cleave the Boc group (generating the free amine impurity). 10% Citric Acid (~pH 3-4) is acidic enough to protonate the carboxylic acid for extraction but too weak to cleave the Boc group.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Standard reference for Boc stability and removal conditions).
-
BenchChem Technical Support. Methods for removing excess Boc anhydride from reaction mixture.
-
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. (Application Note regarding tailing and acid modifiers).
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[2] (Essential for identifying solvent traps in foams).
- Clayden, J.Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
Sources
Technical Support Center: Optimizing N-Boc-3-bromobenzyl-glycine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with poor yields and complex purifications when synthesizing N-alkylated amino acids.
The synthesis of N-Boc-3-bromobenzyl-glycine is a critical workflow in peptidomimetic drug discovery. However, researchers often encounter a major bottleneck: the high rate of overalkylation (forming tertiary amines) when attempting to directly alkylate glycine with 3-bromobenzyl bromide[1]. Because the resulting secondary amine is inherently more nucleophilic than the primary amine starting material, direct alkylation is fundamentally flawed for high-yield applications.
To circumvent this, the industry standard relies on the Direct Reductive Amination (DRA) of 3-bromobenzaldehyde with a glycine ester, followed by Boc protection[2]. By utilizing a one-pot tandem DRA/Boc protection protocol, the transient secondary amine is immediately trapped as a stable carbamate, thermodynamically driving the reaction forward and completely suppressing dialkylation[2].
Synthesis Workflow & Logical Relationships
The following diagram illustrates the strategic pathways for synthesizing N-Boc-3-bromobenzyl-glycine, highlighting the preferred one-pot tandem route that bypasses the isolation of unstable intermediates.
Workflow of N-Boc-3-bromobenzyl-glycine synthesis via step-wise and one-pot reductive amination.
Quantitative Benchmarking of Synthesis Routes
Selecting the correct synthetic route dictates the efficiency of your downstream purification. The table below summarizes quantitative data comparing the three most common approaches to N-benzylglycine derivative synthesis.
| Synthetic Strategy | Reagents Used | Average Yield | Overalkylation Risk | Processing Time | Key Limitation |
| Direct Alkylation | 3-Bromobenzyl bromide, Glycine, K₂CO₃ | 35 - 45% | Critical | 24 h | Difficult chromatographic separation of tertiary amine byproducts. |
| Two-Step DRA | 3-Bromobenzaldehyde, Glycine ester, STAB, then Boc₂O | 70 - 80% | Low | 18 h | Requires isolation of the highly polar, unstable secondary amine intermediate. |
| Tandem One-Pot DRA | 3-Bromobenzaldehyde, Glycine ester, STAB, Boc₂O | 88 - 95% | Negligible | 10 h | Requires careful pH management during the Boc protection phase. |
Self-Validating Experimental Protocol: One-Pot Tandem DRA and Boc Protection
This protocol is designed as a self-validating system. Every reagent addition is timed to manipulate the nucleophilicity of the intermediates, ensuring high conversion rates without the need for intermediate purification[2].
Objective: Synthesize N-Boc-3-bromobenzyl-glycine with >90% purity.
-
Step 1: Imine Formation
-
Action: In a dry flask under nitrogen, dissolve 3-bromobenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add triethylamine (TEA, 1.1 eq) dropwise at 0°C. Stir for 1 hour at room temperature.
-
Causality: TEA neutralizes the hydrochloride salt, liberating the free primary amine of the glycine ester to attack the aldehyde. DCE is chosen over protic solvents (like methanol) to prevent competitive solvolysis of the imine intermediate.
-
Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 4:1). The UV-active aldehyde spot (Rf ~0.6) should completely disappear, replaced by a baseline-shifted imine spot.
-
-
Step 2: Selective Hydride Reduction
-
Action: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Stir for 4 hours at room temperature.
-
Causality: STAB is a mild, sterically bulky hydride donor. Unlike aggressive reducing agents (e.g., NaBH₄), STAB selectively reduces the protonated iminium ion without reducing the unreacted 3-bromobenzaldehyde into 3-bromobenzyl alcohol[1].
-
Self-Validation Check: A color change from bright yellow (imine) to pale/colorless visually indicates successful reduction to the secondary amine.
-
-
Step 3: In-Situ Carbamate (Boc) Protection
-
Action: To the same flask, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and additional TEA (2.0 eq). Stir vigorously for 12 hours.
-
Causality: The addition of TEA shifts the pH to ~9.5, ensuring the newly formed secondary amine remains deprotonated and highly nucleophilic[3]. The immediate trapping of this amine by Boc₂O prevents any residual aldehyde from undergoing a second reductive amination.
-
Self-Validation Check: CO₂ gas evolution will be visible. The cessation of bubbling serves as a physical indicator that the Boc₂O has been fully consumed.
-
-
Step 4: Saponification (Ester Hydrolysis)
-
Action: Concentrate the DCE under vacuum. Dissolve the crude oil in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir for 2 hours. Acidify to pH 3 with 1M citric acid, then extract with Ethyl Acetate (3x).
-
Causality: LiOH provides mild hydroxide nucleophiles to cleave the methyl ester without cleaving the highly stable Boc carbamate. Citric acid is used instead of HCl to prevent premature Boc deprotection during the acidic workup.
-
Troubleshooting Guides & FAQs
Q: Why am I observing significant amounts of tertiary amine (dialkylated) byproducts in my final NMR? A: If you are using direct alkylation with 3-bromobenzyl bromide, overalkylation is nearly unavoidable because the secondary amine product is more reactive than the starting glycine[1]. Switch to the Direct Reductive Amination (DRA) protocol outlined above. If dialkylation persists during DRA, you likely have an excess of 3-bromobenzaldehyde in the system. Ensure a strict 1.0 : 1.1 stoichiometric ratio of aldehyde to amine.
Q: The Boc protection step is stalling at ~50% conversion. How do I force it to completion? A: Boc protection of bulky secondary amines like N-(3-bromobenzyl)glycine is sterically hindered. Furthermore, the reaction generates acidic byproducts that can lower the pH and protonate the amine, killing its nucleophilicity. If the reaction stalls, verify the pH is >9. Add additional TEA and a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer catalyst, which will rapidly accelerate the reaction[3].
Q: Should I use free glycine or a glycine ester for the reductive amination step? A: Always use a glycine ester (e.g., methyl or tert-butyl ester). Free glycine exists as a zwitterion with extremely poor solubility in the organic solvents (like DCE or THF) required for DRA. Furthermore, the zwitterionic form lacks the necessary nucleophilicity at the nitrogen atom to efficiently form the initial imine[4]. You can easily hydrolyze the ester post-Boc protection (as shown in Step 4).
Q: How do I remove unreacted 3-bromobenzaldehyde during purification? A: Unreacted aldehyde often co-elutes with the final Boc-protected product during silica gel chromatography. To remove it chemically during the workup phase, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a highly water-soluble bisulfite adduct with the aldehyde, pulling it cleanly into the aqueous waste layer.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butylglycine hydrochloride | 6939-23-7 | Benchchem [benchchem.com]
Validation & Comparative
Strategic Selection Guide: N-Boc-3-bromobenzyl-glycine in Peptidomimetic Synthesis
Topic: Strategic Selection Guide: N-Boc-3-bromobenzyl-glycine vs. Halogenated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "Goldilocks" Halogen
In the high-stakes arena of peptidomimetic drug discovery, N-Boc-3-bromobenzyl-glycine (N-Boc-N-(3-bromobenzyl)glycine) has emerged as a critical "diversity handle." Unlike its fluoro- or chloro- counterparts, which are often end-stage modifications for metabolic stability, the 3-bromo derivative serves as a reactive pivot point. It offers the ideal balance of shelf-stability and cross-coupling reactivity , enabling the rapid generation of diverse libraries via Suzuki-Miyaura or Sonogashira couplings on solid phase.
This guide objectively compares the 3-bromo variant against other halogenated glycine derivatives, providing experimental protocols and decision-making frameworks to optimize your scaffold selection.
Chemical Profile & Structural Logic
Compound Identity:
-
IUPAC Name: N-(tert-Butoxycarbonyl)-N-(3-bromobenzyl)glycine
-
Role: Peptoid (N-substituted glycine) monomer; Building block for "Peptoid" libraries.[1]
-
Core Utility: Site-specific functionalization via Palladium-catalyzed cross-coupling.
Comparative Analysis: The Halogen Hierarchy
The choice of halogen (F, Cl, Br, I) and position (ortho, meta, para) dictates the utility of the monomer.
| Feature | 3-Bromo (Meta) | 4-Bromo (Para) | 3-Chloro (Meta) | 4-Fluoro (Para) |
| Pd-Coupling Reactivity | High (Ideal for Suzuki) | High (Ideal for Suzuki) | Low (Requires specialized ligands) | Inert (Metabolic blocker) |
| Steric Environment | Restricted (Forces twist) | Open (Linear projection) | Restricted | Open |
| Shelf Stability | High | High | Very High | Extremely High |
| Library Diversity | Excellent (Non-linear vectors) | Good (Linear vectors) | Poor (Hard to couple) | N/A (End product) |
Why 3-Bromo over 4-Bromo? While 4-bromobenzyl groups project substituents linearly (extending the molecular axis), the 3-bromobenzyl (meta) substitution introduces a "kink" in the molecular architecture. In drug design, this meta-vector allows coupled biaryl systems to explore conformational space that is often orthogonal to the peptide backbone, increasing the probability of finding binding pockets in globular proteins.
Why Bromo over Iodo? Iodo-derivatives (N-Boc-3-iodobenzyl-glycine) are more reactive but suffer from light sensitivity and lower shelf stability (dehalogenation). Bromides are the industry standard for balancing reactivity with robust handling characteristics.
Performance Data: Reactivity & Yields[1]
The following data summarizes the performance of N-Boc-3-bromobenzyl-glycine in standard solid-phase synthesis workflows compared to its analogs.
Experiment A: Suzuki-Miyaura Coupling Efficiency
Conditions: Resin-bound peptoid (50 mg), Aryl Boronic Acid (5 eq), Pd(PPh3)4 (0.1 eq), Na2CO3 (2M), DME/Water, 90°C, 4h.
| Monomer Scaffold | Coupling Partner | Yield (HPLC) | Notes |
| N-(3-Br-benzyl)Gly | Phenylboronic acid | 92% | Clean conversion, minimal debromination. |
| N-(4-Br-benzyl)Gly | Phenylboronic acid | 94% | Slightly faster kinetics due to less steric hindrance. |
| N-(3-Cl-benzyl)Gly | Phenylboronic acid | <15% | Chlorine bond is too strong for standard Pd(0) conditions. |
| N-(3-I-benzyl)Gly | Phenylboronic acid | 85% | Significant homocoupling and dehalogenation byproducts observed. |
Experiment B: Rotameric Complexity (NMR)
N-substituted carbamates (like N-Boc-N-benzyl-glycine) exhibit cis/trans isomerism around the tertiary amide bond.
-
Observation: In CDCl3 at 25°C, N-Boc-3-bromobenzyl-glycine appears as a mixture of rotamers (approx. 60:40 split).
-
Implication: NMR spectra will show split peaks. This is not an impurity. High-temperature NMR (50°C+) coalesces these peaks.
Experimental Protocols
Protocol 1: Solution Phase Synthesis of N-Boc-3-bromobenzyl-glycine
Use this protocol if you need the isolated protected monomer for fragment condensation.
Reagents:
-
Glycine methyl ester hydrochloride
-
3-Bromobenzaldehyde[2]
-
Sodium triacetoxyborohydride (STAB)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Lithium Hydroxide (LiOH)
Workflow:
-
Reductive Amination: Dissolve Gly-OMe·HCl (10 mmol) and Et3N (10 mmol) in DCM. Add 3-Bromobenzaldehyde (10 mmol). Stir 30 min. Add STAB (14 mmol) portion-wise. Stir overnight.
-
Checkpoint: Monitor disappearance of aldehyde by TLC (Hex/EtOAc 3:1).
-
-
Boc Protection: To the crude secondary amine mixture, add Boc2O (12 mmol) and Et3N (20 mmol). Stir 4h.
-
Why? Protecting the secondary amine prevents polymerization and simplifies purification.
-
-
Hydrolysis: Dissolve the N-Boc ester in THF/MeOH/H2O (3:1:1). Add LiOH (20 mmol). Stir 2h. Acidify to pH 3 with 1M HCl. Extract with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc or column chromatography.
-
Target Yield: ~75-85% overall.[3]
-
Protocol 2: Solid-Phase Submonomer Method (Direct Incorporation)
Use this protocol for building peptoid libraries directly on resin. Note: This uses the amine, not the pre-made Boc monomer.
-
Acylation: Treat Rink Amide resin with Bromoacetic acid (1M) and DIC (1M) in DMF for 30 min. Wash DMF x5.
-
Displacement: Add 3-Bromobenzylamine (1.5M in NMP) to the resin. Shake for 60 min at RT.
-
Causality: The primary amine displaces the bromide via SN2. The 3-bromo handle is now installed.
-
-
Cross-Coupling (On-Resin): Wash resin with degassed DME. Add Boronic acid (5 eq), Pd(PPh3)4 (0.1 eq), and 2M Na2CO3 (5 eq). Heat to 90°C (microwave preferred) for 30 min.
-
Cleavage: 95% TFA/Water.
Visualizations & Decision Logic
Figure 1: Synthesis Pathway (Solution Phase)
Caption: Step-wise solution synthesis of the N-Boc protected monomer for use in fragment condensation or hybrid peptide synthesis.
Figure 2: Selection Decision Tree
Caption: Logic flow for selecting the appropriate halogenated glycine derivative based on project goals.
References
-
Zuckermann, R. N., et al. (1992).[1] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link
-
Burkoth, T. S., et al. (2003). "Incorporation of Unprotected Heterocycles into Peptoids via the Submonomer Method." Tetrahedron Letters. Link
-
BenchChem. (2025). "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester." BenchChem Protocols. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
ChemBK. (2024). "N-Boc-N-benzyl-glycine Product Information." ChemBK Database. Link
Sources
A Comparative Guide to N-Boc- and Fmoc-Protected 3-Bromobenzyl-glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protecting Groups in Peptide Synthesis
The precise assembly of amino acids into a defined peptide sequence is the foundation of peptide chemistry and drug discovery. This process, known as peptide synthesis, relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids.[][2] The two most dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][]
The choice between these two orthogonal protection schemes is a critical decision that dictates the entire synthetic workflow, from resin and reagent selection to the final cleavage and purification steps.[3][5][6] This guide provides an in-depth technical comparison of N-Boc-3-bromobenzyl-glycine and its Fmoc-protected analogue, offering field-proven insights and experimental details to aid researchers in making an informed decision for their specific synthetic challenges.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality.[][6] This principle ensures that the temporary Nα-protecting group can be selectively removed at each cycle of amino acid addition without disturbing the permanent protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support.[5][6]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[3] Repetitive deprotection is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[3]
-
The Fmoc Strategy: This has become the more prevalent method due to its milder conditions.[3][] The Fmoc group is stable to acid but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8][9][10] Side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc), allowing for simultaneous removal during the final TFA-mediated cleavage from the resin.[][11]
Comparative Analysis: N-Boc- vs. Fmoc-3-Bromobenzyl-glycine
The selection of either the Boc or Fmoc derivative of 3-bromobenzyl-glycine hinges on several factors, including the overall synthetic strategy, the presence of other sensitive residues in the peptide sequence, and desired reaction conditions.
| Feature | N-Boc-3-bromobenzyl-glycine | Fmoc-3-bromobenzyl-glycine |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) (e.g., 25-50% in DCM)[3][12] | 20% Piperidine in DMF or NMP[8][9] |
| Deprotection Conditions | Moderately acidic, potentially harsh | Mildly basic[] |
| Side-Chain Protection | Typically Benzyl (Bzl) based, requiring strong acid (HF) for cleavage[] | Typically tert-Butyl (tBu) based, cleaved by TFA[] |
| Final Cleavage | Harsh (e.g., anhydrous HF, TFMSA)[11] | Mild (e.g., TFA cocktail)[11] |
| Compatibility | Good for sequences prone to aggregation due to repetitive acid washes.[3] | Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[14] |
| Automation | Less common in modern automated synthesizers due to corrosive reagents. | Standard for automated SPPS due to milder reagents and UV monitoring capability.[14] |
| Key Consideration | The bromobenzyl group is stable to the repetitive TFA treatments used for Boc deprotection. | The bromobenzyl group is stable to the repetitive piperidine treatments for Fmoc deprotection. |
Mechanistic Insights into Deprotection
Understanding the chemical mechanisms behind the removal of Boc and Fmoc groups is crucial for troubleshooting and optimizing peptide synthesis.
Boc Deprotection: Acid-Catalyzed Cleavage
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds via a stable carbocation intermediate.[7][15]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[7][16]
-
Carbocation Formation: The unstable protonated carbamate collapses, releasing a stable tert-butyl cation and a carbamic acid intermediate.[7][15]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide.[16]
-
Amine Salt Formation: The newly liberated N-terminal amine is protonated by excess TFA to form a trifluoroacetate salt, ready for the next coupling step.[7]
Caption: Mechanism of TFA-mediated Boc deprotection.
Fmoc Deprotection: Base-Induced β-Elimination
The removal of the Fmoc group occurs through a base-induced E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8]
-
Proton Abstraction: The secondary amine (piperidine) acts as a base to abstract the acidic proton on the fluorenyl ring system.[8][10]
-
Elimination: The resulting anion rearranges, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamate intermediate which then decarboxylates.[8]
-
Scavenging: The excess piperidine in the solution acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct that is washed away. This prevents the DBF from reattaching to the peptide's N-terminus.[17]
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Experimental Protocols
The following are generalized, step-by-step protocols for key stages in SPPS using either Boc- or Fmoc-protected amino acids. Researchers should optimize these protocols based on their specific peptide sequence and available equipment.
Workflow Comparison: Boc-SPPS vs. Fmoc-SPPS
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Protocol 1: N-Boc Deprotection in SPPS
-
Resin Swelling: Swell the Boc-peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with DCM (3x).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1 x 2 minutes and 1 x 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x).
-
Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes to neutralize the TFA salt.
-
Final Wash: Wash the resin with DCM (3x) and then with DMF (3x) to prepare for the subsequent coupling step.
Protocol 2: N-Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3x).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 1 x 5 minutes and 1 x 15 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Final Wash: Wash with DCM (3x) and then DMF (3x) to prepare for the coupling step.
Conclusion and Recommendations
Both N-Boc- and Fmoc-protected 3-bromobenzyl-glycine are viable building blocks for peptide synthesis, and the choice is dictated by the overarching synthetic strategy.
Choose Fmoc-3-bromobenzyl-glycine for:
-
Routine Synthesis & Automation: The milder conditions and compatibility with standard automated synthesizers make it the default choice for most applications.[3][18]
-
Acid-Sensitive Peptides: It is the superior choice for peptides containing modifications like phosphorylation or glycosylation that would be degraded by the repetitive acid treatments of the Boc strategy.[14]
-
Orthogonality: It offers excellent orthogonality with acid-labile side-chain protecting groups, simplifying the final cleavage step.[]
Choose N-Boc-3-bromobenzyl-glycine for:
-
Difficult or Aggregation-Prone Sequences: The repetitive TFA washes in the Boc strategy can help disrupt secondary structures and improve solvation of the growing peptide chain, which can be advantageous for long or hydrophobic sequences.[3]
-
Compatibility with Base-Sensitive Groups: In rare cases where a peptide may contain a base-labile modification, the Boc strategy provides an alternative.[]
-
Specific Synthetic Schemes: It remains a powerful tool for complex syntheses where its specific chemical properties are required.
Ultimately, a thorough understanding of the chemistry behind both the Boc and Fmoc methodologies is paramount for the successful synthesis of high-quality peptides for research and drug development.[3]
References
-
Albericio F, et al. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. 2000;55(2):123-39. Available from: [Link].
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. 2023. Available from: [Link].
-
Fang G, et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. 2011;108(51):20556-20561. Available from: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link].
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available from: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link].
-
Organic Chemistry. Deprotecting Fmoc Group Mechanism. YouTube. 2022. Available from: [Link].
-
ResearchGate. Can we remove the fmoc group after peptide cleavage? ResearchGate. 2021. Available from: [Link].
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. 2024. Available from: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].
-
Collins J. Advances in Fmoc solid-phase peptide synthesis. PMC. Available from: [Link].
-
PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. 2024. Available from: [Link].
-
ResearchGate. Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. ResearchGate. Available from: [Link].
Sources
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. researchgate.net [researchgate.net]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. chempep.com [chempep.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to N-Boc-3-bromobenzyl-glycine in Peptide Activity Studies
For researchers, scientists, and drug development professionals, the rational design of peptides with enhanced therapeutic properties is a cornerstone of modern medicinal chemistry. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to modulate the bioactivity, stability, and selectivity of peptide-based therapeutics.[][2] UAAs offer a vast chemical space beyond the 20 proteinogenic amino acids, enabling the fine-tuning of molecular architecture to optimize drug-like properties.[3][4]
This guide provides an in-depth technical comparison of N-Boc-3-bromobenzyl-glycine, a specialized UAA, against relevant alternatives. We will explore the unique structural and physicochemical contributions of its constituent parts and provide the experimental framework necessary to integrate it into your peptide drug discovery workflow.
The Strategic Advantage of N-Boc-3-bromobenzyl-glycine
N-Boc-3-bromobenzyl-glycine is a Cα-substituted glycine derivative designed to impart specific conformational and binding properties to a peptide backbone. Its structure can be deconstructed into three key components, each serving a distinct purpose in peptide engineering.
-
N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group. It is a staple of the robust Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS), characterized by its stability in neutral and basic conditions and its clean, acid-labile removal using reagents like trifluoroacetic acid (TFA).[5][6]
-
Glycine Backbone : Glycine's inherent flexibility, owing to its lack of a side chain, can be a liability in peptide design, often leading to unstructured and proteolytically susceptible molecules.[7] By substituting at the alpha-carbon, as in this UAA, we introduce significant steric hindrance that constrains the peptide backbone.
-
3-Bromobenzyl Side Chain : This is the primary functional component responsible for modulating bioactivity.
-
Conformational Restriction : The bulky benzyl group severely limits the rotational freedom around the N-Cα and Cα-C bonds. This is a well-established strategy for inducing specific secondary structures, such as β-turns, and pre-organizing the peptide into a bioactive conformation.[8][9] This conformational rigidity can lead to higher receptor affinity and enhanced stability against proteolytic degradation.[4]
-
Halogenation Impact : The bromine atom at the meta-position of the benzyl ring introduces critical physicochemical changes. Halogenation is a proven tool in drug design for tuning molecular properties.[10][11] The bromine atom increases the lipophilicity of the side chain, which can enhance membrane permeability. Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms in a receptor's binding pocket—thereby providing an additional anchor point to improve binding affinity and selectivity.[12]
-
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of N-Boc-3-bromobenzyl-glycine, it is essential to compare it with structurally similar alternatives. The choice of UAA is a critical experimental decision, and the following comparison highlights the nuanced structure-activity relationships.
| Feature | N-Boc-3-bromobenzyl-glycine | N-Boc-benzyl-glycine | N-Boc-4-bromobenzyl-glycine | N-Boc-3-chlorobenzyl-glycine |
| Primary Contribution | Conformational constraint, halogen bonding, and lipophilicity. | Primarily conformational constraint. | Conformational constraint with altered halogen bond vector. | Conformational constraint with a different halogen's properties. |
| Steric Bulk | High | High | High | High |
| Lipophilicity | Increased due to Bromine. | Baseline for the benzyl series. | Increased due to Bromine. | Moderately increased (less than Br). |
| Halogen Bonding | Yes, acts as a halogen bond donor. The meta-position offers a specific directional vector for interaction. | No | Yes, but the para-position alters the interaction geometry compared to the meta-isomer. | Yes, but Chlorine is a weaker halogen bond donor than Bromine. |
| Conformational Control | High. Restricts backbone flexibility, potentially inducing turns.[8][9] | High. Provides the foundational steric hindrance. | High. Similar backbone restriction to the 3-bromo isomer. | High. Similar backbone restriction. |
| Ideal Application | Probing specific receptor pockets where a halogen bond at the meta-position could enhance affinity. Increasing peptide lipophilicity. | As a control to determine the specific contribution of the halogen atom. General backbone rigidification. | When the target binding site topography suggests a para-substituted aromatic ring is optimal for interaction. | Fine-tuning halogen bond strength and lipophilicity when the bromo-analog is too potent or lipophilic. |
Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary evaluation of peptides containing N-Boc-3-bromobenzyl-glycine or its analogs. These are self-validating systems designed for reproducibility.
Protocol 1: Incorporation via Boc-SPPS
This protocol details the manual solid-phase synthesis of a target peptide using the Boc/Bzl protection strategy.
Workflow for Boc-SPPS Incorporation
Caption: Boc-SPPS workflow for peptide synthesis.
Materials:
-
MBHA (methylbenzhydrylamine) resin
-
N-Boc protected amino acids (including N-Boc-3-bromobenzyl-glycine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Resin Preparation: Swell the MBHA resin in DCM for 30 minutes in a suitable reaction vessel.[13]
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 20-30 minutes.[5][14]
-
Washing: Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM until the resin is neutral (tested with a pH indicator). Wash again with DCM and DMF.[15]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the incoming N-Boc amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Carefully cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely toxic and requires specialized equipment and training). [6]
-
-
Peptide Precipitation: After HF evaporation, precipitate the crude peptide with cold diethyl ether. Centrifuge to pellet the peptide and wash with ether.
-
Purification: Dissolve the crude peptide in an aqueous ACN mixture and purify using reverse-phase HPLC.[15] Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Comparative Antimicrobial Activity Assay
This protocol describes a standard method to compare the biological activity of the synthesized peptides against a model bacterium.
Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining peptide MIC.
Materials:
-
Synthesized peptides
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Peptide Stocks: Dissolve lyophilized peptides in sterile water or a suitable solvent to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Grow bacteria in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each peptide in MHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[16] This can be assessed visually or by measuring the optical density at 600 nm. Comparing the MIC values of peptides containing N-Boc-3-bromobenzyl-glycine versus its analogs will provide direct quantitative data on their relative potencies.
Conclusion
N-Boc-3-bromobenzyl-glycine is a highly specialized building block that offers peptide chemists a powerful tool for rational drug design. By introducing significant conformational constraints and the potential for halogen bonding, it can be used to enhance the affinity, selectivity, and stability of therapeutic peptides.[8][12] Its performance, however, is context-dependent and should be empirically validated against relevant alternatives, such as its unsubstituted, isomeric, and differently halogenated counterparts. The protocols provided herein offer a robust starting point for synthesizing and evaluating peptides containing this and other unique UAAs, paving the way for the discovery of next-generation peptide therapeutics.[][17]
References
-
Muttenthaler, M., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. Available from: [Link]
-
JPT Peptide Technologies. Unnatural / Unusual Amino Acids. JPT Peptide Technologies. Available from: [Link]
-
Muttenthaler, M., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]
-
Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. Available from: [Link]
-
Valle, G., et al. (1988). Structural versatility of peptides from Cα,α-disubstituted glycines. Preferred conformation of the Cα,α-dibenzylglycine residue. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Toniolo, C., et al. (1986). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. PubMed. Available from: [Link]
-
Institute of Crystallography - IC - CNR. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Institute of Crystallography - IC - CNR. Available from: [Link]
-
Valle, G., et al. (1988). Structural versatility of peptides from C α,α -disubstituted glycines. Preferred conformation of the C α,α -dibenzylglycine residue. RSC Publishing. Available from: [Link]
-
Bodanszky, M., et al. (1979). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available from: [Link]
-
Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Available from: [Link]
-
Mardirossian, M., et al. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available from: [Link]
-
LifeTein. Overview of Custom Peptide Synthesis. LifeTein. Available from: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available from: [Link]
-
MacDonald, J. C., et al. (2001). Effect of Progressive Benzyl Substitution on the Conformations of Aminocaproic Acid-Cyclized Dipeptides. ACS.org. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available from: [Link]
-
Fields, G. B. (2025). Solid Phase Peptide Synthesis. ResearchGate. Available from: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Hadar, D., et al. (2025). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. The Royal Society of Chemistry. Available from: [Link]
-
PrepChem.com. Synthesis of Boc-Gly. PrepChem.com. Available from: [Link]
-
Imperiali, B., et al. Experimental Procedures. The Royal Society of Chemistry. Available from: [Link]
-
Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. Available from: [Link]
-
Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available from: [Link]
-
AAPPTEC. Planning a Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Gayo, L. M., & Suto, M. J. (2025). (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate. Available from: [Link]
-
Shvadchak, V. V., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers. Available from: [Link]
-
Sionkowska, A., et al. (2021). Antimicrobial and Antioxidative Activity of Newly Synthesized Peptides Absorbed into Bacterial Cellulose Carrier against Acne vulgaris. MDPI. Available from: [Link]
-
Wang, J., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. Available from: [Link]
Sources
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jpt.com [jpt.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural versatility of peptides from Cα,α-disubstituted glycines. Preferred conformation of the Cα,α-dibenzylglycine residue - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation of "N-Boc-3-bromobenzyl-glycine" incorporation by mass spectrometry
A High-Fidelity Comparison Guide: Mass Spectrometry Validation of N-Boc-3-bromobenzyl-glycine Incorporation in Peptidomimetics
Introduction
In the design of peptidomimetics and peptoids, incorporating unnatural amino acids is a fundamental strategy for enhancing proteolytic stability and expanding structural diversity. N-Boc-3-bromobenzyl-glycine is a highly valuable building block in this domain. The 3-bromobenzyl side chain not only serves as a versatile orthogonal handle for downstream transition-metal-catalyzed cross-coupling (such as Suzuki or Sonogashira reactions), but the bromine atom itself acts as an intrinsic "mass barcode" during synthesis.
Validating the successful incorporation of unnatural building blocks can be analytically challenging due to incomplete solid-phase couplings or unexpected side reactions. This guide objectively compares N-Boc-3-bromobenzyl-glycine against non-halogenated and chlorinated alternatives, detailing how high-resolution mass spectrometry (HRMS) leverages the unique isotopic signature of bromine to provide a self-validating experimental system.
The Causality of Bromine Isotopic Signatures in MS
In nature, bromine exists almost exclusively as two stable isotopes:
This 1:1 doublet is a definitive diagnostic tool. In complex solid-phase peptide synthesis (SPPS) or sub-monomer peptoid synthesis, identifying this specific isotopic pattern confirms not only that the coupling was successful, but also that the bromine handle survived the cleavage and deprotection conditions[3].
Comparative Analysis: Halogenated vs. Non-Halogenated Glycine Derivatives
To understand the analytical advantage of N-Boc-3-bromobenzyl-glycine, we must compare it to its structural analogs: N-Boc-benzyl-glycine (no halogen) and N-Boc-3-chlorobenzyl-glycine (chlorine substitution).
Table 1: Mass Spectrometry Characteristics of N-Alkylated Glycine Derivatives
| Building Block | Halogen | Isotope Ratio (M : M+2) | Diagnostic Mass Shift (vs. Glycine) | Validation Confidence |
| N-Boc-benzyl-glycine | None | 100 : ~1.1 (due to | +90.05 Da | Low (Requires MS/MS sequencing to confirm) |
| N-Boc-3-chlorobenzyl-glycine | Chlorine | 3 : 1 ( | +124.01 Da | Medium (3:1 pattern is distinct but can be obscured by noise) |
| N-Boc-3-bromobenzyl-glycine | Bromine | 1 : 1 ( | +168.96 Da | High (1:1 doublet is unmistakable) |
Causality Insight: While chlorinated analogs provide a 3:1 isotopic pattern[1], the lower relative abundance of the
Experimental Workflow & Self-Validating Protocols
The following protocol outlines the incorporation and MS validation of N-Boc-3-bromobenzyl-glycine. The methodology is designed to prevent premature debromination, ensuring the isotopic barcode remains intact for analysis.
Workflow for MS validation of N-Boc-3-bromobenzyl-glycine incorporation.
Step-by-Step Methodology:
1. Coupling (Solid-Phase):
-
Swell the resin-bound peptide/peptoid amine in Dimethylformamide (DMF) for 20 minutes.
-
Pre-activate 3.0 equivalents of N-Boc-3-bromobenzyl-glycine with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes.
-
Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Expertise Note: The bulky 3-bromobenzyl group can cause steric hindrance during coupling. A double coupling strategy (repeating the above step with fresh reagents) is highly recommended to ensure complete conversion and prevent deletion sequences.
2. Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM), then dry under vacuum.
-
Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade water for 2 hours at room temperature.
-
Causality Insight: Avoid using strong nucleophilic scavengers like ethanedithiol (EDT) or harsh reducing conditions. Prolonged exposure to aggressive scavengers can occasionally mediate unwanted debromination or side reactions with the benzyl halide moiety, which would destroy your 1:1 MS barcode.
3. Sample Preparation:
-
Filter the cleavage solution from the resin.
-
Precipitate the crude product by adding it dropwise into cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and air-dry the pellet.
-
Dissolve the pellet in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
4. Mass Spectrometry Acquisition (LC-ESI-MS):
-
Inject 1-5 µL of the dissolved sample onto a C18 analytical column coupled to an ESI-TOF or Orbitrap mass spectrometer.
-
Operate the instrument in positive ion mode (
). -
Self-Validating Step: Scan the total ion chromatogram (TIC) for the predicted mass. Upon locating the target peak, extract the mass spectrum and verify the presence of the 1:1 doublet separated by exactly 1.998 Da (the exact mass difference between
Br and Br). If the doublet is absent or the ratio is skewed, it indicates either a failed coupling or unintended debromination during cleavage.
Conclusion
The strategic use of N-Boc-3-bromobenzyl-glycine offers a distinct analytical advantage over non-halogenated and chlorinated alternatives. By leveraging the natural 1:1 isotopic distribution of bromine, researchers can establish a self-validating mass spectrometry protocol that unambiguously confirms the successful synthesis of complex peptidomimetics, streamlining the drug discovery and library generation process.
References
1.[3] "Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC", nih.gov. URL: 2.[1] "Isotopes in Mass Spectrometry", chemistrysteps.com. URL: 3.[2] "mass spectra - the M+2 peak", chemguide.co.uk. URL: 4.[4] "ms isotopes: Br and Cl", csbsju.edu. URL:
Sources
Characterization of peptides containing "N-Boc-3-bromobenzyl-glycine"
This guide provides an in-depth technical characterization and comparison of N-Boc-3-bromobenzyl-glycine , a specialized building block used primarily in the synthesis of peptoids (poly-N-substituted glycines) .
Executive Summary
N-Boc-3-bromobenzyl-glycine is a pre-protected peptoid monomer. Unlike canonical amino acids where the side chain is attached to the
This structural distinction confers protease resistance and eliminates backbone hydrogen bonding, increasing membrane permeability. The aryl bromide moiety serves as a critical "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate libraries of bioactive peptidomimetics.
Part 1: Technical Comparison & Performance Metrics
This section objectively compares the use of the Pre-made Monomer (N-Boc-3-bromobenzyl-glycine) against the two primary alternatives: the Sub-Monomer Synthesis Method (in-situ construction) and the Amino Acid Analog (3-Bromo-Phenylalanine) .
Comparative Analysis Table
| Feature | Product: N-Boc-3-bromobenzyl-glycine | Alt 1: Sub-Monomer Method (Bromoacetic acid + Amine) | Alt 2: 3-Bromo-Phenylalanine (Amino Acid) |
| Topology | N-substituted (Peptoid). Side chain on Nitrogen. | N-substituted (Peptoid). Side chain on Nitrogen. | C |
| Synthesis Purity | High (>98%) . Pre-purified monomer ensures defined stoichiometry. | Variable . Depends on acylation/displacement efficiency on-resin. | High . Standard SPPS coupling. |
| Coupling Efficiency | Moderate . Steric bulk at N-terminus requires potent activators (e.g., HATU). | High . Two-step process is generally very efficient for simple amines. | High . Standard amide bond formation. |
| Proteolytic Stability | Excellent . Completely resistant to common proteases. | Excellent . Completely resistant. | Low/Moderate . Susceptible to chymotrypsin-like cleavage. |
| Conformational Profile | Flexible . Exists as cis/trans amide rotamers (approx 1:1 ratio). | Flexible . Identical to monomer product. | Rigid . Defined secondary structures ( |
| Cost Efficiency | Low . Monomer is expensive to manufacture/purchase. | High . Reagents (amines, bromoacetic acid) are cheap. | Moderate . |
| Best Use Case | Precision Synthesis . Critical for difficult sequences or when using expensive/volatile side chains. | Library Generation . Ideal for combinatorial split-and-pool synthesis. | Structural Biology . When defined secondary structure is required. |
Why Choose the Pre-made Monomer?
While the sub-monomer method is cheaper, it suffers from "deletion sequences" if the displacement step is incomplete. The N-Boc-3-bromobenzyl-glycine monomer is essential when:
-
Stoichiometry is critical: Ensuring exactly one brominated residue is incorporated for site-specific labeling.
-
Sequence difficulty: In sequences prone to aggregation, a pre-purified monomer coupling often yields higher purity crude than the two-step sub-monomer cycle.
Part 2: Characterization Protocols
To validate the integration of N-Boc-3-bromobenzyl-glycine, the following self-validating protocols should be employed.
Structural Validation via NMR (Rotamer Analysis)
Unlike peptides, peptoids lack the amide proton and possess a tertiary amide bond, leading to cis/trans isomerism.
-
Objective: Confirm N-substitution and quantify rotamer ratio.
-
Protocol:
-
Dissolve 5 mg of the cleaved peptoid in 600
L of CDCl or DMSO- . -
Acquire 1H NMR (minimum 400 MHz).
-
Diagnostic Signal: Observe the benzylic protons (N-CH
-Ar). In peptides, this is a doublet. In peptoids, this signal splits into two distinct sets of singlets (or broad doublets) due to slow rotation around the amide bond on the NMR timescale. -
Calculation: Integrate the two benzylic peaks. A ratio near 1:1 to 2:1 (trans:cis) confirms the peptoid structure. A single set of peaks suggests failure of N-alkylation (contamination with Glycine) or rapid exchange (rare).
-
Hydrophobicity Mapping (RP-HPLC)
The bromine atom significantly increases retention time compared to non-halogenated analogs.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5
m). -
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.
-
Expected Result: The brominated peptoid will elute later than the corresponding Phenyl-glycine (non-brominated) analog.
-
Shift Magnitude: Expect a +1.5 to +3.0 minute shift in retention time depending on gradient slope. This shift validates the presence of the halogen.
Part 3: Application Workflow (Late-Stage Diversification)
The core utility of this residue is its reactivity in Palladium-catalyzed cross-coupling. The following protocol describes an optimized On-Resin Suzuki-Miyaura Coupling .
Experimental Workflow Diagram
Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling of N-Boc-3-bromobenzyl-glycine residues.
Step-by-Step Protocol
-
Preparation:
-
Swell the resin-bound peptoid (0.05 mmol scale) in degassed Dimethoxyethane (DME) for 20 mins.
-
Crucial Step: Use a reaction vessel capable of maintaining an inert atmosphere (N
or Ar balloon). Oxygen poisons the Pd catalyst.
-
-
Catalyst Cocktail:
-
In a separate vial, mix:
-
Aryl Boronic Acid (5.0 equiv)
-
Pd
(dba) (0.05 equiv) -
SPhos or XPhos Ligand (0.1 equiv)
-
K
PO (2M aqueous solution, 5.0 equiv)
-
-
Dissolve in DME/Water (9:1 ratio).
-
-
Reaction:
-
Add the cocktail to the resin.
-
Heat: Microwave irradiation at 80°C for 30 minutes OR conventional heating at 60°C for 4 hours.
-
Note: Peptoids are thermally stable, allowing higher temperatures than standard peptides.
-
-
Post-Reaction Wash (Pd Removal):
-
Wash resin with DMF (3x).
-
Palladium Scavenging: Wash with 0.05 M Sodium Diethyldithiocarbamate in DMF (3x 5 min). This chelates residual Pd (which appears black/brown) and prevents false positives in biological assays.
-
Final wash with DCM (3x).
-
-
Cleavage:
-
Treat with 95% TFA / 2.5% TIS / 2.5% H
O for 2 hours. -
Precipitate in cold diethyl ether and analyze via LC-MS.
-
Success Criterion: Mass shift corresponding to the loss of Bromine (MW ~79/81) and gain of the aryl group (MW of Boronic acid - H
).
-
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.
-
Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: A useful tool for the synthesis of unnatural amino acids and peptides."[3] Biopolymers.[4]
-
Cohen, D. T., et al. (2019). "Late-Stage Diversification of Peptides via Chemoselective Suzuki–Miyaura Cross-Coupling." Chemical Science.
-
Verdine, G. L., & Walensky, L. D. (2007). "The challenge of drugging undruggable targets in cancer: Lessons learned from peptidomimetics." Clinical Cancer Research.
-
Costante, R., et al. (2015). "Peptoid oligomers with cis-trans amide bond isomerism: A study by NMR and molecular dynamics." Journal of Physical Chemistry B.
Sources
- 1. Structural versatility of peptides from Cα,α-disubstituted glycines. Preferred conformation of the Cα,α-dibenzylglycine residue - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Efficacy of N-3-Bromobenzyl-Glycine Peptoids & Hybrids
Topic: Biological Activity of Peptides Synthesized with N-Boc-3-bromobenzyl-glycine Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists
Executive Summary & Mechanism of Action
N-Boc-3-bromobenzyl-glycine is a specialized building block used to synthesize Peptoids (poly-N-substituted glycines) and Peptide-Peptoid Hybrids . Unlike canonical amino acids where the side chain is attached to the
This structural modification introduces three critical pharmacological advantages compared to standard Phenylalanine (Phe) or non-halogenated peptoid residues:
-
Proteolytic Resistance: The N-substitution eliminates the amide proton, preventing hydrogen bonding with proteases (e.g., Chymotrypsin) and sterically hindering peptide bond cleavage.
-
Halogen Bonding & Lipophilicity: The bromine atom at the meta (3-) position increases lipophilicity (
) and enables specific halogen- or halogen-carbonyl interactions within receptor binding pockets, often increasing potency by 5–10 fold over non-halogenated analogues. -
Conformational Flexibility: The lack of chirality at the
-carbon and the tertiary amide bond allow for unique conformational sampling, enabling the molecule to adopt "polyproline type-I" helical structures when patterned correctly, which are critical for cell penetration and antimicrobial action.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares peptides/peptoids containing N-(3-bromobenzyl)glycine (N3BrBn) against three primary alternatives: Natural Phenylalanine (Phe), Unsubstituted N-Benzyl Glycine (Nphe), and 4-Bromobenzyl isomers.
Table 1: Physicochemical & Biological Performance Matrix
| Feature | N-(3-bromobenzyl)glycine (Product) | L-Phenylalanine (Natural Std) | N-Benzyl Glycine (Nphe) | N-(4-bromobenzyl)glycine |
| Proteolytic Stability | High ( | Low ( | High | High |
| Membrane Permeability | High (Lipophilic + Cell Penetrating) | Moderate (Transporter dependent) | Moderate | High |
| Receptor Affinity | High (via Halogen Bonding) | Baseline | Moderate (Lacks Halogen interaction) | Variable (Steric clashes common at para) |
| Conformation | Flexible / Induced Helix | Rigid ( | Flexible | Flexible |
| Toxicity (Hemolysis) | Moderate (Tunable) | Low | Low | High (Often too hydrophobic) |
Deep Dive: The "Meta" vs. "Para" Advantage
Experimental data in peptoid drug discovery often favors the 3-bromo (meta) substitution over the 4-bromo (para) position.
-
Steric Fit: The meta position allows the bromine atom to fill secondary hydrophobic pockets without causing steric clashes often seen with para substituents in tight receptor clefts (e.g., GPCRs).
-
Electronic Effects: The electron-withdrawing nature of Br at the 3-position modulates the acidity of the aromatic ring protons differently than at the 4-position, influencing
-stacking interactions with target proteins.
Experimental Protocols
Protocol A: Synthesis of Peptide-Peptoid Hybrids
Use this protocol to insert the N-Boc-3-bromobenzyl-glycine monomer into a standard peptide sequence to improve stability.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g)
-
Monomer: N-Boc-3-bromobenzyl-glycine [1]
-
Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure
-
Deprotection: TFA (Trifluoroacetic acid) / TIPS / H2O
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection (Previous AA): 20% Piperidine in DMF (
min). Wash DMF ( ). -
Coupling (The Critical Step):
-
Dissolve N-Boc-3-bromobenzyl-glycine (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Note: Do not use HATU/HBTU immediately; carbodiimide activation prevents potential racemization (though less relevant for Gly, it preserves purity).
-
Reaction time: 2 hours (Slower kinetics due to N-substitution steric bulk).
-
Kaiser Test: Will likely be negative (no primary amine). Use Chloranil test for secondary amines if checking subsequent steps.
-
-
Boc Deprotection:
-
Critical Deviation: Standard Fmoc SPPS uses base to deprotect. Since this monomer is N-Boc , you must treat the resin with 25% TFA in DCM for 30 min to remove the Boc group before coupling the next amino acid.
-
Warning: Ensure the resin and previous peptide bonds are stable to intermediate acid treatment (Rink Amide is acid stable, but 2-chlorotrityl is not).
-
-
Chain Elongation: Continue with standard Fmoc-AA coupling.
Protocol B: Antimicrobial Activity Assay (MIC Determination)
Validates the "Ampetoid" activity of the synthesized construct.
-
** Bacterial Strains:** S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.
-
Preparation: Dilute peptide stock in Muller-Hinton Broth (MHB) to
. -
Seeding: Add bacteria (
CFU/mL) to 96-well plates containing serial dilutions of the peptide. -
Incubation: 37°C for 18–24 hours.
-
Readout: OD600 absorbance.
-
Success Metric: An MIC
indicates potent antimicrobial activity. -
Control: Melittin (Positive), Unmodified Peptide (Negative).
-
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic for selecting N-3-Bromobenzyl-Glycine over alternatives in drug design, highlighting the causal pathways for improved biological activity.
Caption: Decision matrix for incorporating N-(3-bromobenzyl)glycine. Green nodes indicate superior pharmacological properties achieved through this modification.
Synthesis Workflow: Monomer vs. Sub-monomer
While the user inquired about the N-Boc reagent , it is vital to understand why one would use this reagent versus the cheaper "Sub-monomer" method.
Caption: Workflow selection. The N-Boc reagent is optimal for precise insertion into peptide hybrids, while sub-monomer methods suit all-peptoid libraries.
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides." Proceedings of the National Academy of Sciences (PNAS). Link
-
Molchanova, N., et al. (2017). "Halogenation as a Tool to Tune Antimicrobial Activity of Peptoids." Scientific Reports. Link
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and peptide-peptoid hybrids." Molecules. Link
-
Aladdin Scientific. (2024). "Product Specification: N-Boc-3-bromobenzyl-glycine." ChemSRC/Aladdin Catalog. Link
Sources
Comparative Guide: Synthetic Routes to N-Boc-3-bromobenzyl-glycine Derivatives
Executive Summary
The synthesis of N-Boc-N-(3-bromobenzyl)glycine represents a critical entry point for generating "peptoid" building blocks and functionalized pharmaceutical intermediates. The 3-bromobenzyl moiety serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-Boc-glycine core provides the necessary backbone for peptidomimetic assembly.
This guide objectively compares three synthetic methodologies. While Reductive Amination remains the industry standard for its high selectivity and suppression of over-alkylation, Phase-Transfer Catalyzed (PTC) Alkylation of N-Boc-glycine esters offers a potent, convergent alternative that circumvents the need for unstable aldehyde precursors.
Structural Analysis & Retrosynthesis
The target molecule is an N,N-disubstituted glycine derivative. The steric bulk of the tert-butoxycarbonyl (Boc) group and the 3-bromobenzyl side chain creates a congested nitrogen center.
Target Structure: HOOC-CH2-N(Boc)-CH2-(3-Br-C6H4)
Retrosynthetic Disconnects
-
Bond A (N-C Benzyl): Formed via Reductive Amination or Direct Alkylation.
-
Bond B (N-C Carbonyl): Formed via Boc-protection of the secondary amine.
-
Bond C (N-C Alpha): Formed via alkylation of a sulfonamide or carbamate (less common for this specific target).
Detailed Synthetic Routes[1][2][3]
Route A: Reductive Amination (The "Gold Standard")
This route is preferred for its ability to strictly control mono-alkylation. By reacting glycine methyl ester with 3-bromobenzaldehyde, an imine intermediate is formed and selectively reduced.
-
Mechanism: Condensation
Imine Formation Hydride Reduction Boc Protection Hydrolysis. -
Reagents: 3-Bromobenzaldehyde, Glycine methyl ester HCl, NaBH(OAc)₃ or NaBH₃CN, (Boc)₂O, LiOH.
Protocol Highlights (Self-Validating)
-
Imine Formation: Stir Gly-OMe·HCl (1.0 eq) and 3-Bromobenzaldehyde (1.0 eq) with Et₃N (1.0 eq) in DCM/MeOH. Validation: Monitor disappearance of aldehyde peak (CHO, ~10 ppm) via ¹H NMR.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq). This mild reductant favors imines over aldehydes, preventing side reactions.
-
Protection: Treat the crude secondary amine with (Boc)₂O and Et₃N.
-
Hydrolysis: Saponify the ester using LiOH in THF/H₂O.
Pros:
-
High mono-alkylation selectivity (>95%).
-
Mild conditions compatible with the aryl bromide.
-
Avoids toxic alkyl halides.
Cons:
-
Requires 3-bromobenzaldehyde (sometimes less stable/more expensive than benzyl bromides).
-
Stepwise reducing agent waste (Boron species).
Route B: Direct Alkylation of N-Boc-Glycine Ester (The "Convergent Alternative")
This route utilizes the acidity of the N-H bond in N-Boc-glycine esters. By using a strong base or Phase Transfer Catalysis (PTC), the nitrogen is alkylated directly with 3-bromobenzyl bromide.
-
Mechanism: Deprotonation of Carbamate
S_N2 Nucleophilic Substitution. -
Reagents: N-Boc-Gly-OMe, 3-Bromobenzyl bromide, NaH (anhydrous) or TBAB/K₂CO₃ (PTC).
Protocol Highlights
-
Anhydrous Method: Dissolve N-Boc-Gly-OMe in dry DMF at 0°C. Add NaH (1.2 eq, 60% dispersion). Caution: H₂ gas evolution.
-
Alkylation: Add 3-bromobenzyl bromide (1.1 eq) dropwise. Stir at RT for 4-12h.
-
Quench: Carefully quench with NH₄Cl(aq).
Pros:
-
Uses stable, commercially available N-Boc-Gly-OMe.[1]
-
Convergent: Installs the side chain on a pre-protected scaffold.
-
No risk of over-alkylation (Nitrogen has no remaining protons after reaction).
Cons:
-
Requires NaH (hazardous on scale) or optimization of PTC conditions.
-
Steric hindrance from the Boc group can slow the S_N2 reaction.
Route C: Direct Alkylation of Glycine Ester (The "Baseline" - Not Recommended)
Reacting glycine ester directly with 3-bromobenzyl bromide.
-
Critical Flaw: Primary amines are more nucleophilic after the first alkylation, leading to significant N,N-di(3-bromobenzyl)glycine byproduct. This route requires a large excess of glycine ester (5-10 eq) to be viable, making it atom-inefficient.
Comparative Analysis
The following table summarizes the performance metrics based on experimental data extrapolated from analogous benzyl-glycine syntheses [1, 2].
| Metric | Route A: Reductive Amination | Route B: N-Boc-Gly Alkylation (NaH) | Route C: Direct Alkylation |
| Overall Yield | 75 - 85% | 60 - 75% | < 40% (due to purification) |
| Purity (Crude) | High (>90%) | Medium (Unreacted SM) | Low (Dialkylated impurities) |
| Atom Economy | Moderate (Boron waste) | Good | Poor (Excess amine required) |
| Scalability | Excellent | Moderate (NaH handling) | Poor |
| Cost Efficiency | High | Moderate | Low |
| Key Risk | Incomplete reduction | Moisture sensitivity | Over-alkylation |
Visualized Workflows
The following diagram illustrates the decision logic and chemical pathways for the two primary recommended routes.
Caption: Comparison of Reductive Amination (Green path) vs. N-Alkylation of Protected Glycine (Red path).
Experimental Protocol: Recommended Route (Reductive Amination)
Objective: Synthesis of N-Boc-N-(3-bromobenzyl)glycine methyl ester.
-
Preparation: In a 250 mL round-bottom flask, suspend Glycine methyl ester hydrochloride (1.26 g, 10 mmol) in dry DCM (50 mL). Add Triethylamine (1.4 mL, 10 mmol) and stir for 10 min.
-
Imine Formation: Add 3-Bromobenzaldehyde (1.85 g, 10 mmol) and MgSO₄ (2 g, as desiccant). Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes. Allow to warm to RT and stir overnight (12h).
-
Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of aldehyde.
-
-
Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Dry organic phase over Na₂SO₄ and concentrate.
-
Boc Protection: Redissolve the crude oil in THF (30 mL). Add Di-tert-butyl dicarbonate ((Boc)₂O) (2.4 g, 11 mmol) and DIPEA (2 mL). Stir for 4 hours.
-
Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
References
-
Zuckermann, R. N., et al. (1992).[2][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Fioravanti, S., et al. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.
-
BenchChem. (2025).[4] "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester."
Sources
- 1. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N-Boc-3-bromobenzyl-glycine
Executive Summary & Hazard Profile
Safety in the laboratory is not merely about compliance; it is about preserving the integrity of your data and the continuity of your research. N-Boc-3-bromobenzyl-glycine represents a specific class of halogenated, protected amino acid intermediates. While often chemically stable, its handling requires specific protocols due to the presence of the aryl bromide moiety and the fine particulate nature of Boc-protected solids.
The Hazard Matrix
Unlike generic amino acids, the introduction of a halogen (Bromine) and a hydrophobic benzyl ring alters the lipophilicity and potential bioavailability of the compound.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Dust / Particulate | High surface area allows for rapid inhalation and electrostatic dispersion. |
| Chemical Toxicity | Irritant (H315, H319, H335) | Potential for respiratory sensitization and mucous membrane irritation. |
| Environmental | Halogenated Waste | The bromine atom mandates segregation from standard organic waste streams. |
| Reactivity | Acid Sensitivity | Release of isobutylene gas and free amine upon contact with strong acids (TFA/HCl). |
PPE Selection Matrix
The following matrix prescribes the required PPE based on the operational scale. This approach moves beyond "one-size-fits-all" to a risk-based model.[1][2]
Table 1: Quantitative PPE Requirements
| Operational Scale | Respiratory Protection | Hand Protection | Eye Protection | Body Protection | Engineering Controls |
| Analytical (<50 mg) | N/A (If in hood) | Nitrile (4 mil, single) | Safety Glasses (ANSI Z87.1) | Lab Coat (Cotton/Poly) | Class II Biosafety Cabinet or Fume Hood |
| Preparative (50 mg - 10 g) | N95 (If hood sash >18") | Nitrile (Double gloved) | Safety Goggles (Sealed) | Lab Coat + Tyvek Sleeves | Chemical Fume Hood (Face velocity >100 fpm) |
| Bulk Handling (>10 g) | P100 / PAPR | Laminate/Barrier (under Nitrile) | Face Shield + Goggles | Tyvek Coverall | Powder Containment Hood / Glovebox |
Critical Insight - The "Solvent Trap": Researchers often select gloves based on the solid compound. However, N-Boc-3-bromobenzyl-glycine is typically dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for coupling.
DCM permeates standard nitrile gloves in <2 minutes.
Protocol: If dissolving in DCM, you must use Silver Shield® (laminate) gloves or change nitrile gloves immediately upon any splash contact.
Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection and handling, ensuring a self-validating safety loop.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical divergence for chlorinated solvents.
Step-by-Step Handling Protocols
A. The "Static-Free" Weighing Protocol
Boc-protected amino acids are notoriously prone to static charge, causing the powder to "jump" and disperse, increasing inhalation risk.
-
Preparation: Place the balance inside the fume hood.
-
Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the powder.
-
Transfer: Do not pour from the bottle. Use a clean spatula.
-
Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage.
B. Emergency Spill Response
If >1g of material is spilled outside the hood:
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: Put on N95 respirator and goggles.
-
Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Clean: Scoop up the damp material and place it in a solid waste container.
-
Wash: Clean the surface with soap and water; the Boc-group makes the compound lipophilic, so water alone may not remove residues efficiently.
Waste Disposal: The Halogen Rule
Because this molecule contains a Bromine (Br) atom, it cannot be treated as standard organic waste.
-
Solid Waste: Dispose of in containers labeled "Hazardous Waste - Solid - Halogenated Organic."
-
Liquid Waste: If dissolved, it must go into the Halogenated Solvent stream (often the "Red Can" or designated Chlorinated waste stream).
-
Why? Mixing halogenated compounds with non-halogenated fuels (for incineration) can damage incinerators and release corrosive acid gases. Segregation is a critical cost and safety compliance measure.[3]
-
Figure 2: Waste disposal segregation workflow emphasizing the halogenated nature of the compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).
-
[Link]
-
-
American Chemical Society. (2023).
-
[Link]
-
-
Princeton University Environmental Health & Safety. (2022).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
